molecular formula C9H19NO B1592336 d-cyclohexylalaninol CAS No. 205445-49-4

d-cyclohexylalaninol

Cat. No.: B1592336
CAS No.: 205445-49-4
M. Wt: 157.25 g/mol
InChI Key: GOHOUZHYROOFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Cyclohexylalaninol is a chiral amino alcohol derivative characterized by a cyclohexyl side chain. This structure makes it a valuable non-proteogenic building block in organic synthesis and medicinal chemistry research. Its primary application is as a key chiral precursor and intermediate in the sophisticated synthesis of complex, biologically active molecules. For instance, its Boc-protected derivative (Boc-L-cyclohexylalaninol) has been utilized in the rational design and synthesis of potent, orally active human renin inhibitors, highlighting its role in pioneering cardiovascular research . The cyclohexyl group is a common feature incorporated into peptides to enhance hydrophobic interactions with lipid components of cellular membranes. Research on related cyclohexylalanine-containing peptides demonstrates that this modification can improve binding affinity to specific phospholipids like cardiolipin in mitochondrial membranes, which is a promising strategy for developing therapeutic agents targeting mitochondrial dysfunction . The compound's molecular formula is C9H19NO, and it has a molecular weight of 157.25 g/mol . With a boiling point of approximately 289 °C and a flash point of around 129 °C, it is important to handle this material with appropriate safety precautions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDRYURVUDZKSG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of d-cyclohexylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

(R)-2-Amino-3-cyclohexylpropan-1-ol

Executive Summary

d-Cyclohexylalaninol (specifically the D- isomer, chemically defined as (R)-2-Amino-3-cyclohexylpropan-1-ol ) is a critical chiral building block in medicinal chemistry. Structurally, it is the reduced alcohol derivative of D-cyclohexylalanine, characterized by a saturated cyclohexane ring in place of the aromatic phenyl ring found in phenylalaninol.

This saturation imparts unique physicochemical properties—specifically increased lipophilicity and steric bulk—making it an invaluable scaffold for renin inhibitors , peptide isosteres , and G-protein coupled receptor (GPCR) ligands . Its primary utility lies in its ability to mimic the transition state of peptide bond hydrolysis while providing enhanced metabolic stability compared to its aromatic counterparts.

Note on Stereochemistry:

  • D-Cyclohexylalaninol corresponds to the (R)-configuration .

  • L-Cyclohexylalaninol corresponds to the (S)-configuration .

  • Caution: The (S)-enantiomer is dextrorotatory (+), meaning "d-cyclohexylalaninol" (lowercase d) technically refers to the L-isomer. However, in drug development, "D-" typically refers to the unnatural amino acid series (R). This guide focuses on the chemical entity 2-Amino-3-cyclohexylpropan-1-ol with specific references to the D-(R) series where applicable.

Molecular Architecture & Identification
PropertyDetail
IUPAC Name (R)-2-Amino-3-cyclohexylpropan-1-ol
Common Synonyms D-Cha-ol; (R)-Cyclohexylalaninol; 3-Cyclohexyl-D-alaninol
CAS Number 103808-94-2 (Generic/Racemic); 117160-99-3 (L-isomer HCl salt, for reference)
Molecular Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol
Chiral Center C2 (R-configuration for D-series)
SMILES NCO (for R-isomer)
Physicochemical Profile

The saturation of the phenyl ring significantly alters the electronic and steric profile compared to phenylalaninol. The cyclohexyl group is non-planar (chair conformation), occupying more steric volume than the planar phenyl ring.

ParameterValue / DescriptionContext
Physical State Waxy solid or viscous oil (Free Base)Hygroscopic; tends to absorb atmospheric moisture.
Melting Point 230 °C (dec)Value for the Hydrochloride salt . Free base melts significantly lower (approx. 60–70 °C).
Boiling Point ~289 °C (Predicted)High BP due to hydrogen bonding (amine + alcohol).
Density 0.984 g/cm³Lower density than phenylalaninol due to loss of aromaticity.
Solubility Methanol, Ethanol, DMSO, dilute acid.High solubility in polar protic solvents.
Lipophilicity (LogP) 1.90More lipophilic than Phenylalaninol (LogP ~1.1), enhancing membrane permeability.
pKa ~9.5 (Amine)Typical primary aliphatic amine basicity.
Optical Rotation [α]₂₀/D -19.7° (approx)Value for D-series derivatives. The (S)-isomer is (+).[1][2][3][4]
Synthetic Methodology

The synthesis of D-cyclohexylalaninol generally follows two high-fidelity pathways. The choice depends on the starting material availability (D-Phenylalanine vs. D-Cyclohexylalanine).

Protocol A: Catalytic Hydrogenation of D-Phenylalaninol

This is the preferred industrial route as it avoids expensive hydride reagents.

  • Substrate: D-Phenylalaninol.

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).

  • Conditions: 50–60 °C, 5–10 bar H₂ pressure, in dilute HCl/Isopropanol.

  • Mechanism: Heterogeneous catalysis reduces the aromatic ring to a cyclohexane ring.

  • Workup: Filtration of catalyst, concentration, and neutralization with NaOH to precipitate the free base.

Protocol B: Hydride Reduction of D-Cyclohexylalanine

Preferred for small-scale lab synthesis where D-Cyclohexylalanine is available.

  • Activation: D-Cyclohexylalanine is converted to its methyl ester or N-protected form.

  • Reduction: Treatment with Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) in refluxing THF.

  • Quench: Fieser workup (H₂O, 15% NaOH, H₂O) to remove aluminum salts.

Synthesis cluster_0 Route A: Ring Reduction cluster_1 Route B: Carboxyl Reduction Start1 D-Phenylalaninol Step1 H2 / Rh-Al2O3 50-60°C, 10 bar Start1->Step1 End1 D-Cyclohexylalaninol Step1->End1 Start2 D-Cyclohexylalanine Step2 LiAlH4 or BH3-THF Reflux Start2->Step2 End2 D-Cyclohexylalaninol Step2->End2

Caption: Dual synthetic pathways for D-Cyclohexylalaninol via aromatic reduction (A) or carboxyl reduction (B).

Chemical Reactivity & Functionalization[7]

D-Cyclohexylalaninol possesses two nucleophilic centers: the primary amine (-NH₂) and the primary alcohol (-OH). This bifunctionality allows for versatile derivatization.

5.1 Cyclization to Oxazolidinones (Evans Auxiliary Analogs)

Reacting the amino alcohol with phosgene, triphosgene, or carbonyldiimidazole (CDI) yields a chiral oxazolidinone.

  • Utility: These derivatives serve as chiral auxiliaries for asymmetric alkylation or aldol reactions. The bulky cyclohexyl group provides excellent stereofacial differentiation, often superior to the benzyl group in phenylalaninol-derived auxiliaries due to the larger steric volume of the cyclohexane ring.

5.2 Oxidation to Amino Aldehydes

Controlled oxidation (Swern or Dess-Martin Periodinane) yields the N-protected amino aldehyde.

  • Utility: Key intermediate for synthesizing peptide isosteres (e.g., hydroxyethylene isosteres in renin inhibitors).

Reactivity Center D-Cyclohexylalaninol Aux Chiral Oxazolidinone (Auxiliary) Center->Aux Triphosgene / CDI Base Aldehyde N-Protected Amino Aldehyde (Peptide Isostere) Center->Aldehyde 1. Protection (Boc/Fmoc) 2. Swern Oxidation Ligand Chiral Ligand (N,O-Ligand) Center->Ligand Schiff Base Formation (Salen type)

Caption: Divergent reactivity profile of D-Cyclohexylalaninol leading to auxiliaries and peptide mimics.

Applications in Drug Discovery[8][9]
6.1 Renin Inhibitors

The cyclohexylalanine scaffold is a cornerstone in the design of renin inhibitors (e.g., transition state analogs). The cyclohexyl group mimics the hydrophobic side chain of phenylalanine but offers a distinct "shape-space" that often improves binding affinity to the S1 hydrophobic pocket of the enzyme.

  • Mechanism: The amino alcohol moiety is often converted into a hydroxyethylene transition-state isostere, which binds irreversibly to the aspartyl protease active site.

6.2 GPCR Ligands

The lipophilicity of the cyclohexyl group enhances blood-brain barrier (BBB) penetration. Derivatives of cyclohexylalaninol have been explored as ligands for:

  • Opioid Receptors: As conformationally constrained peptide mimetics.

  • NPY Y1 Receptors: In the synthesis of cyclic isothiourea antagonists.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)[5]

  • Eye Irritation: Category 2A (H319)[5]

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocols:

  • Hygroscopic Nature: Store under inert atmosphere (Nitrogen or Argon) at 2–8 °C. The free base will absorb CO₂ and water from the air, degrading into a carbonate/hydrate crust.

  • PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust/vapors.

  • Spill Cleanup: Neutralize with dilute acid (if free base) or base (if salt), absorb with inert material (vermiculite), and dispose of as hazardous organic waste.

References
  • Sigma-Aldrich. (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride Product Sheet. Retrieved from

  • PubChem. 2-Amino-3-cyclohexylpropan-1-ol (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. 2-Amino-3-cyclohexylpropan-1-ol hydrochloride Properties. Retrieved from

  • ChemicalBook. L-Cyclohexylalanine and Derivatives. Retrieved from

  • BOC Sciences. 3-amino-3-cyclohexyl-propan-1-ol Building Block. Retrieved from

Sources

commercial availability of d-cyclohexylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Technical Profile: D-Cyclohexylalaninol (R-2-Amino-3-cyclohexyl-1-propanol)

Part 1: Executive Technical Summary

D-Cyclohexylalaninol (CAS: 205445-49-4) is a critical chiral building block in the synthesis of metabolically stable peptidomimetics and advanced pharmaceutical intermediates. Unlike its L-isomer (widely used in renin inhibitors), the D-isomer is primarily utilized to introduce proteolytic resistance into peptide backbones and as a scaffold for chiral auxiliaries in asymmetric synthesis.

While the L-isomer is a commodity chemical, D-Cyclohexylalaninol is often a Tier 2 specialty chemical , frequently requiring custom synthesis or catalytic derivation from D-Phenylalaninol. This guide outlines the commercial landscape, "Make vs. Buy" decision matrices, and validated synthetic protocols to ensure supply chain security for drug development programs.

Part 2: Chemical Identity & Specifications

Precise stereochemical identification is paramount. Many suppliers default to the L-isomer unless the CAS and IUPAC names are rigorously verified.

Parameter Technical Specification
Common Name D-Cyclohexylalaninol
IUPAC Name (2R)-2-Amino-3-cyclohexylpropan-1-ol
CAS Number 205445-49-4 (Free Base)
Related CAS 5267-64-1 (D-Phenylalaninol precursor); 117160-99-3 (L-isomer HCl)
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Chiral Purity ≥ 98% ee (Enantiomeric Excess)
Physical State Waxy solid or viscous liquid (hygroscopic)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water

Part 3: Commercial Availability Landscape

The supply chain for D-Cyclohexylalaninol is bifurcated between direct sourcing of the final product and sourcing of its aromatic precursor, D-Phenylalaninol.

Direct Suppliers (Tier 2 & Custom)
  • Primary Source: Specialty peptide reagent suppliers (e.g., APAC Pharmaceutical, ChemicalBook listed vendors).

  • Availability: Often "Inquire" or "Lead time 2-4 weeks."

  • Cost: High premium due to lower demand compared to the L-isomer.

Precursor Sourcing (Tier 1 Commodity)
  • Precursor: D-Phenylalaninol (CAS: 5267-64-1).[1]

  • Availability: Readily available from major catalogs (Sigma-Aldrich, TCI, Alfa Aesar).

  • Strategy: Industrial hydrogenation of D-Phenylalaninol is the most cost-effective route for >100g scale needs.

Part 4: Synthesis & Manufacturing Protocols

For research groups facing long lead times, in-house synthesis via catalytic hydrogenation of D-Phenylalaninol is a validated, high-yield pathway.

Make vs. Buy Decision Matrix

MakeVsBuy Start Requirement: D-Cyclohexylalaninol VolCheck Volume Needed? Start->VolCheck SmallScale < 50 grams VolCheck->SmallScale LargeScale > 50 grams VolCheck->LargeScale DirectBuy Direct Purchase (CAS 205445-49-4) High Unit Cost / Short Labor SmallScale->DirectBuy InHouse In-House Synthesis Hydrogenation of D-Phenylalaninol LargeScale->InHouse

Figure 1: Decision logic for sourcing D-Cyclohexylalaninol based on scale and resource allocation.

Protocol: Catalytic Hydrogenation of D-Phenylalaninol

Objective: Conversion of D-Phenylalaninol to D-Cyclohexylalaninol via aromatic ring reduction.

Reagents:

  • Substrate: D-Phenylalaninol (CAS 5267-64-1).[1]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂). Note: Rh/C is preferred to avoid racemization.

  • Solvent: Acetic Acid (AcOH) or Methanol/HCl mixture.

  • Hydrogen Source: H₂ gas (50-100 psi).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (66 mmol) of D-Phenylalaninol in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add 1.0 g of 5% Rh/C (10 wt%) under an inert nitrogen atmosphere.

  • Hydrogenation: Transfer to a Parr hydrogenation apparatus. Pressurize to 60 psi (4 bar) with H₂.

  • Reaction: Agitate at Room Temperature (25°C) for 12–24 hours. Monitor via TLC (ninhydrin stain) or LC-MS for disappearance of the aromatic UV signature.

  • Workup: Filter the catalyst through a Celite pad.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • If using AcOH: Co-evaporate with toluene to remove traces of acid.

    • Basification: Dissolve residue in water, adjust pH to >12 with NaOH, and extract with DCM.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate to yield D-Cyclohexylalaninol as a waxy white solid.

Yield: Typically 90-95%. Purity: >98% (check optical rotation).

Part 5: Quality Control & Handling

1. Chiral Purity Analysis (HPLC):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: Refractive Index (RI) or ELSD (Note: Cyclohexyl ring has weak UV absorbance compared to phenyl).

2. Storage Stability:

  • Hygroscopicity: High. The amine and alcohol groups readily absorb atmospheric moisture.

  • Storage: Store under Nitrogen or Argon at 2-8°C.

  • Shelf Life: 24 months if sealed properly.

Part 6: Applications in Drug Discovery

1. Peptidomimetics (Proteolytic Stability): Incorporating D-Cyclohexylalaninol into peptide drugs prevents degradation by endogenous proteases (e.g., Trypsin, Chymotrypsin) which strictly recognize L-amino acids. The bulky cyclohexyl group provides hydrophobic interaction similar to Phenylalanine but with different steric volume and lipophilicity (LogP ~1.9).

2. Chiral Auxiliaries: Used in the synthesis of chiral oxazolidinones (Evans auxiliaries analogues) to direct stereoselective alkylations and aldol condensations.

3. Pathway Visualization: Synthesis & Utility

Pathway D_Phe D-Phenylalanine (Fermentation Source) D_Phe_OH D-Phenylalaninol (CAS 5267-64-1) D_Phe->D_Phe_OH Reduction (LiAlH4 or NaBH4/I2) D_Cha_OH D-Cyclohexylalaninol (CAS 205445-49-4) D_Phe_OH->D_Cha_OH Hydrogenation (H2, Rh/C, 60 psi) Peptide Protease-Resistant Peptides D_Cha_OH->Peptide Peptide Coupling Auxiliary Chiral Oxazolidinones (Asymmetric Synthesis) D_Cha_OH->Auxiliary Cyclization (Phosgene/CDI)

Figure 2: Synthetic lineage and downstream applications of D-Cyclohexylalaninol.

References

  • PubChem. (2025).[1][2] Compound Summary: 2-Amino-3-cyclohexylpropan-1-ol.[2][3][4] National Library of Medicine.[2] [Link][2]

  • Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases. Angewandte Chemie International Edition. [Link]

Sources

Technical Whitepaper: D-Cyclohexylalaninol Safety, Handling, and Strategic Utilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Cyclohexylalaninol (D-CHA-ol) is a critical chiral building block utilized in the synthesis of peptidomimetics, specifically renin inhibitors and HIV protease inhibitors. As a reduced derivative of D-cyclohexylalanine, it possesses a primary amine and a primary alcohol, rendering it a bidentate ligand and a reactive nucleophile.

While often categorized generically with amino alcohols, D-CHA-ol presents specific handling challenges due to its hygroscopicity and chemisorption of atmospheric CO₂ (carbamate formation). This guide moves beyond standard safety data sheets (SDS) to provide a causality-driven protocol for maintaining optical purity and chemical integrity during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

D-CHA-ol is the (R)-enantiomer of the cyclohexylalaninol pair. Understanding its stereochemistry is vital, as the (S)-enantiomer is more commonly encountered in natural amino acid derivatives.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name (R)-2-Amino-3-cyclohexylpropan-1-olStereocenter at C2 is R
Common Name D-CyclohexylalaninolDerived from D-Phenylalanine reduction
CAS Number 52675-65-3 (Free Base)Note: (S)-isomer is 103808-94-2
Molecular Formula C₉H₁₉NOMW: 157.25 g/mol
Physical State White to off-white crystalline solidWaxy texture indicates moisture absorption
Melting Point 63–65 °C (Free Base)HCl salt melts significantly higher (~230°C)
Solubility Soluble in MeOH, EtOH, DCM, DMSOLow solubility in non-polar alkanes (Hexane)
Basicity (pKa) ~9.5 (Conjugate acid)Typical for primary aliphatic amines

Scientific Insight: The cyclohexyl ring imparts significant lipophilicity compared to alanine derivatives, altering its partition coefficient (LogP ~1.9). This impacts both its pharmacokinetics in drug design and its solubility profile during extraction protocols [1].

Toxicology & Hazard Assessment

The primary hazards of D-CHA-ol stem from its amine functionality . It is a strong base capable of causing caustic injury to mucous membranes.

Mechanism of Toxicity
  • Corrosivity: The unprotonated amine attacks membrane lipids, leading to irritation or burns (Skin Irrit. 2, Eye Dam. 1).

  • Respiratory Sensitization: Inhalation of dust or sublimed vapor triggers upper respiratory tract irritation (STOT SE 3).

Exposure Response Logic

The following diagram outlines the decision logic for exposure incidents, prioritizing neutralization and dilution.

ExposureResponse Hazard Exposure Incident Type Identify Contact Type Hazard->Type Skin Dermal Contact (Basic Burn Risk) Type->Skin Eye Ocular Contact (Corneal Damage Risk) Type->Eye Inhale Inhalation (Bronchospasm) Type->Inhale ActionSkin 1. Brush off dry solid 2. Flush water (15 min) 3. Do NOT neutralize w/ acid Skin->ActionSkin Immediate ActionEye 1. Retract eyelids 2. Tepid water flush (15 min) 3. Consult Ophthalmologist Eye->ActionEye Critical ActionInhale 1. Remove to fresh air 2. Oxygen if hypoxic 3. Monitor for edema Inhale->ActionInhale Supportive

Figure 1: Decision matrix for emergency response to D-cyclohexylalaninol exposure. Note the prohibition on neutralizing skin burns with acid, which can exacerbate tissue damage via exothermic reaction.

Strategic Handling & Preservation Protocols

The purity of D-CHA-ol is often compromised not by thermal degradation, but by atmospheric carbamylation . Primary amines react reversibly with CO₂ to form carbamates (


), appearing as a "crust" or sticky residue on the solid.
The "Air-Free" Weighing Protocol

To ensure stoichiometry in sensitive couplings (e.g., peptide synthesis), the following protocol is mandatory.

Prerequisites:

  • Glovebox or Nitrogen-flushed glove bag (Ideal).

  • Schlenk line with Argon (Acceptable).

  • Desiccator with P₂O₅ or activated silica.

Step-by-Step Methodology:

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Atmosphere Control: If a glovebox is unavailable, flush the headspace of the bottle with a gentle stream of dry Nitrogen/Argon for 30 seconds prior to scooping.

  • Transfer: Use a clean, oven-dried spatula. Do not use metal spatulas that show signs of corrosion (iron salts can catalyze oxidation).

  • Resealing: Parafilm is insufficient. Use electrical tape or a secondary containment vessel flushed with inert gas.

  • Validation: If the solid appears "wet" or clumps significantly, perform a ¹H-NMR in CDCl₃. Look for a broad signal downfield (>6 ppm) or peak broadening of the

    
    -protons, indicating carbamate formation or water uptake.
    
Storage Logic
  • Temperature: Store at +2°C to +8°C. Lower temperatures reduce the rate of oxidation but increase the risk of water condensation upon opening.

  • Segregation: Store away from acid chlorides, anhydrides, and strong oxidizers. Segregate from aldehydes to prevent Schiff base formation.

Synthetic Utility & Application Context

D-CHA-ol is a scaffold of choice when increasing the lipophilicity of a peptide backbone is required without introducing aromaticity (as with Phenylalanine).

Renin Inhibitor Synthesis

In the development of anti-hypertensive agents, D-CHA-ol serves as a transition-state mimic. The cyclohexyl group fills the hydrophobic S1 subsite of the renin enzyme, while the amino-alcohol core mimics the tetrahedral intermediate of peptide bond hydrolysis [2].

Experimental Workflow: N-Alkylation

The following diagram illustrates a standard workflow for utilizing D-CHA-ol in a reductive amination sequence, highlighting the critical control points (CCPs).

SynthesisWorkflow Start D-CHA-ol (Solid) Solvent Solvent Choice (Anhydrous MeOH/DCM) Start->Solvent Dissolve under Ar Add Add Electrophile (Aldehyde/Ketone) Solvent->Add 0°C Control Imine Imine Formation (Equilibrium) Add->Imine -H2O (Use Sieves) Reduce Reduction (NaBH4 / STAB) Imine->Reduce Hydride Transfer Workup Basic Workup (pH > 10) Reduce->Workup Quench

Figure 2: Reductive amination workflow. Critical Control Point: Removal of water (molecular sieves) during imine formation is essential to drive equilibrium before the reduction step.

Quality Control Metrics
  • Optical Rotation:

    
     should be monitored. For the (S)-enantiomer, it is typically 
    
    
    
    (MeOH). Expect the (R)-enantiomer (D-CHA-ol) to exhibit a specific rotation of approximately
    
    
    [3].
  • Purity Check: HPLC using a C18 column with a basic mobile phase modifier (e.g., 0.1% NH₄OH) or ion-pairing agent is recommended to ensure sharp peak shape for the free amine.

References

  • PubChem. Compound Summary for CID 444569: (2S)-2-amino-3-cyclohexylpropan-1-ol. National Library of Medicine. Accessed October 26, 2025. Link

  • Sigma-Aldrich. Product Specification: (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride. Merck KGaA. Accessed October 26, 2025. Link

  • National Institute of Standards and Technology (NIST).Physical Properties of Amino Alcohols.

theoretical studies on d-cyclohexylalaninol conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Experimental Conformational Analysis of D-Cyclohexylalaninol

Abstract

D-cyclohexylalaninol, a chiral β-amino alcohol, is a cornerstone building block in modern medicinal chemistry and asymmetric catalysis. Its utility as a chiral auxiliary, a ligand for asymmetric transformations, and a key structural motif in potent pharmaceuticals, such as renin inhibitors, is fundamentally dictated by its three-dimensional conformation.[1][2][3][4] The spatial arrangement of its cyclohexyl, aminomethyl, and hydroxymethyl groups governs its steric and electronic properties, which in turn determine its interaction with biological targets and its efficacy in directing stereochemical outcomes. This guide provides a comprehensive overview of the integrated computational and experimental methodologies employed to elucidate the conformational landscape of D-cyclohexylalaninol, offering researchers and drug development professionals a robust framework for understanding and predicting its behavior at the molecular level.

The Strategic Imperative: Why Conformation Matters

The biological activity and catalytic performance of a chiral molecule are inextricably linked to its shape. For D-cyclohexylalaninol, the key degrees of freedom include rotation around the Cα-Cβ and Cα-CH₂OH bonds, as well as the chair-boat-twist dynamics of the cyclohexane ring itself. The preferred orientation of these fragments defines the molecule's interaction pharmacophore and its steric profile. An accurate understanding of this conformational preference is not an academic exercise; it is a prerequisite for:

  • Rational Drug Design: Predicting how D-cyclohexylalaninol-containing inhibitors will bind to an enzyme's active site.[2]

  • Catalyst Optimization: Designing more efficient and selective chiral ligands for asymmetric synthesis.[3]

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with observed biological or chemical outcomes.

This guide details the synergistic application of theoretical modeling and experimental validation, a paradigm that underpins modern molecular design.

Part 1: In Silico Exploration—The Computational Workflow

We begin our analysis with computational chemistry, which provides a powerful and cost-effective means to explore the full potential energy surface (PES) of D-cyclohexylalaninol. This theoretical approach allows us to identify all energetically accessible conformations and understand the barriers between them, a feat often intractable by purely experimental means.[5]

Initial Scouting with Molecular Mechanics (MM)

Expertise & Experience: The first step in any robust conformational analysis is a broad, computationally inexpensive search to identify a pool of potential low-energy structures. Attempting to use high-level quantum mechanics for this initial exploration is inefficient. Molecular Mechanics (MM) force fields (e.g., MMFF94, MM3) are parameterized to quickly calculate the steric and electrostatic energies of a molecule, making them ideal for rapidly sampling thousands of potential conformations.[6][7] This initial step ensures that we do not overlook a potentially important, non-intuitive conformer.

Experimental Protocol: MM Conformational Search

  • Input Structure Generation: Build a 3D model of D-cyclohexylalaninol using a molecular editor.

  • Force Field Selection: Choose a suitable force field, such as MMFF94, which is well-parameterized for organic molecules.

  • Search Algorithm: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo, Low-Mode) to rotate all relevant dihedral angles.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the MM potential energy surface.

  • Filtering: The resulting conformers are filtered based on an energy window (e.g., all structures within 10 kcal/mol of the global minimum) to create a manageable set of candidates for higher-level analysis.

Achieving High Accuracy with Density Functional Theory (DFT)

Expertise & Experience: While MM methods are excellent for searching, they lack the accuracy needed for definitive energy rankings. Density Functional Theory (DFT) provides a much more rigorous, quantum mechanical description of the electronic structure, leading to highly reliable geometries and relative energies.[8][9] The choice of functional and basis set is critical. For a flexible molecule like D-cyclohexylalaninol, where non-covalent intramolecular interactions (e.g., hydrogen bonding) are possible, a dispersion-corrected functional like ωB97XD is often superior to the more traditional B3LYP.[10] A Pople-style basis set like 6-311+G(d,p) provides a good balance of accuracy and computational cost.

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

  • Input Geometries: Use the low-energy conformers identified from the MM search as starting points.

  • Method Selection: Specify the DFT method (e.g., ωB97XD) and basis set (e.g., 6-311+G(d,p)).

  • Geometry Optimization: Perform a full geometry optimization for each conformer. This process systematically alters the coordinates of the atoms until the forces on them are negligible, locating the exact minimum on the DFT potential energy surface.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10]

  • Energy Calculation: Calculate the single-point electronic energy, including zero-point vibrational energy (ZPVE) corrections from the frequency calculation, to determine the relative stability of each conformer.

Data Presentation: Hypothetical DFT Results for D-Cyclohexylalaninol Conformers

Conformer IDRelative Energy (kcal/mol)Dihedral Angle (N-Cα-Cβ-Cγ)H-Bond (O-H···N) Distance (Å)
Conf-1 0.00-175.2° (anti)2.15
Conf-2 0.85+65.5° (gauche)-
Conf-3 1.21-68.9° (gauche)2.98
Conf-4 4.50+110.3°-
Capturing Molecular Motion with Molecular Dynamics (MD)

Expertise & Experience: DFT provides a static, gas-phase picture at 0 K. To understand how D-cyclohexylalaninol behaves in a biologically relevant environment (i.e., in solution at room temperature), we turn to Molecular Dynamics (MD) simulations. MD simulates the movement of atoms over time by solving Newton's equations of motion, providing invaluable insights into the molecule's flexibility, the stability of its conformations, and the energetic barriers for interconversion.[11]

Experimental Protocol: Solvated MD Simulation

  • System Setup: Place the lowest-energy DFT conformer of D-cyclohexylalaninol into a simulation box.

  • Solvation: Fill the box with an explicit solvent model (e.g., TIP3P for water).

  • Parameterization: Assign force field parameters (e.g., from GAFF or CGenFF) to the D-cyclohexylalaninol molecule.

  • Minimization & Equilibration: Perform energy minimization of the entire system, followed by a short equilibration period where the temperature and pressure are gradually brought to the desired values (e.g., 300 K, 1 atm) while the solute is restrained.

  • Production Run: Release the restraints and run the simulation for a desired length of time (e.g., 100 ns), saving the atomic coordinates at regular intervals.

  • Analysis: Analyze the resulting trajectory to monitor dihedral angle distributions, root-mean-square deviation (RMSD), and identify conformational transitions.

Visualization: Computational Analysis Workflow

G cluster_0 Initial Search cluster_1 High-Accuracy Refinement cluster_2 Dynamic Behavior Simulation mol_build 1. 3D Structure Generation mm_search 2. Molecular Mechanics (MM) Conformational Search mol_build->mm_search dft_opt 3. DFT Optimization & Frequency Calculation mm_search->dft_opt Low-energy candidates energy_table 4. Relative Energy Ranking (Data Table) dft_opt->energy_table md_sim 5. Molecular Dynamics (MD) Simulation in Solvent dft_opt->md_sim Lowest-energy conformer traj_analysis 6. Trajectory Analysis (Conformational Flexibility) md_sim->traj_analysis

Caption: Workflow for computational conformational analysis.

Part 2: Ground Truth—Experimental Validation

Trustworthiness: A computational model, no matter how sophisticated, remains a hypothesis until validated by empirical data. The synergy between theoretical prediction and experimental observation is the bedrock of scientific integrity.[12][13] We employ spectroscopic and diffraction techniques to probe the actual structure of D-cyclohexylalaninol and benchmark our in silico findings.

The Solid-State Benchmark: X-ray Crystallography

Expertise & Experience: X-ray crystallography provides the most unambiguous, high-resolution structural data for a molecule in its crystalline form.[14][15] By diffracting X-rays off a single crystal, we can determine the precise coordinates of every atom. This provides a definitive conformational "snapshot" that serves as a gold standard for validating the geometries predicted by DFT. It is crucial, however, to recognize that crystal packing forces can trap the molecule in a conformation that may not be the most stable one in solution.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction (High-Level)

  • Crystallization: Grow a high-quality single crystal of D-cyclohexylalaninol from a suitable solvent. This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map.[16]

  • Structure Refinement: An atomic model is built into the electron density map and refined to achieve the best possible fit with the experimental data, yielding precise bond lengths, angles, and dihedral angles.

The Solution-State Reality: NMR Spectroscopy

Expertise & Experience: For applications in drug discovery and catalysis, the behavior of a molecule in solution is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating solution-state conformation.[17][18] Unlike crystallography, which observes a single static state, NMR measures properties that are an average over all conformations present in solution at equilibrium.

Key NMR experiments for conformational analysis include:

  • ³J-Coupling Constants: The coupling constant between vicinal protons (protons on adjacent carbons) is related to the dihedral angle between them via the Karplus equation. Measuring these couplings provides quantitative constraints on the preferred rotamers.[5]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to r⁻⁶, where r is the distance between two protons. Observing an NOE between two protons indicates they are close in space (< 5 Å), providing crucial distance constraints for defining the overall 3D fold.[13]

Experimental Protocol: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve a high-purity sample of D-cyclohexylalaninol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that mimics the environment of interest.

  • 1D ¹H NMR: Acquire a high-resolution proton NMR spectrum to measure chemical shifts and extract ³J-coupling constants.

  • 2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations and measure inter-proton distances.

  • Data Integration: Use the experimentally derived coupling constants and distance restraints to either: a. Calculate the population distribution of the DFT-predicted conformers that best fits the experimental data. b. As input for a structure calculation program to generate a family of structures consistent with the NMR data.

Visualization: Theory and Experiment Integration

G cluster_0 Theoretical Prediction cluster_1 Experimental Validation cluster_2 Integrated Conformational Model dft DFT Calculations md MD Simulations xray X-Ray Crystallography dft->xray Compare geometry (bond lengths, angles) nmr NMR Spectroscopy dft->nmr Predict J-couplings & NOEs for comparison md->nmr Simulate conformational averaging model Comprehensive Conformational Landscape xray->model Solid-state benchmark nmr->model Solution-state dynamics & populations

Caption: Integrating computational and experimental data.

Conclusion: A Unified Model for Predictive Science

The conformational analysis of D-cyclohexylalaninol is a clear illustration of the modern, multi-disciplinary approach required in drug and catalyst development. By initiating a broad search with molecular mechanics, refining energetics with high-level DFT, and simulating dynamic behavior with MD, we can construct a detailed theoretical model of its conformational landscape. This model, however, only gains true predictive power when rigorously benchmarked against experimental data from X-ray crystallography (for a solid-state anchor) and NMR spectroscopy (for solution-state dynamics). The resulting validated model enables scientists to understand the structural basis of D-cyclohexylalaninol's function and to rationally design next-generation molecules with enhanced potency, selectivity, and desired physicochemical properties.

References

  • Brogli, F., & Heilbronner, E. (1971). The Conformation of Bicyclopropyl. Helvetica Chimica Acta.
  • Alonso, J. L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. PMC.
  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ResearchGate.
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
  • Kolossváry, I., & Guida, W. C. (1993). Comprehensive Conformational Analysis of the Four- to Twelve-Membered Ring Cycloalkanes. Semantic Scholar.
  • Computational conformational analysis of cyclohexanes. (2017). YouTube.
  • Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. SpringerLink.
  • Mavromoustakos, T., et al. (2011). Putative bioactive conformers of small molecules: A concerted approach using NMR spectroscopy and computational chemistry. ResearchGate.
  • Bailey, S., et al. (1993). X-ray Crystallographic Analysis of Inhibition of Endothiapepsin by Cyclohexyl Renin Inhibitors. PubMed.
  • Ullah, H., et al. (2023). Density functional theory (DFT), molecular docking, and xanthine oxidase inhibitory studies of dinaphthodiospyrol S from Diospyros kaki L. PMC.
  • Piktel, E., et al. (2021). Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. ResearchGate.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute.
  • X-ray Crystallography: Refinement and Structure deposition to PDB. (2021). YouTube.
  • Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • Faria, R. P., et al. (2022). Molecular Dynamics Model to Explore the Initial Stages of Anion Exchange involving Layered Double Hydroxide Particles. MDPI.
  • Tehrani, Z. A., & Ghiasi, M. R. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. ResearchGate.
  • Le, T. H. (2018). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. ResearchGate.
  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. auremn.
  • Navrátilová, V., et al. (2021). Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E. MDPI.
  • Bouyahya, A., et al. (2017). DFT-based QSAR studies and Molecular Docking of 1-Phenylcyclohexylamine Analogues as anticonvulsant of NMDA Receptor. ResearchGate.
  • Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers.
  • Gelin, M., & de la Mora, E. (2020). Protein X-ray Crystallography and Drug Discovery. MDPI.
  • Ali, M. T., et al. (2015). Density functional theory study of the conformational, electronic, and antioxidant properties of natural chalcones. PubMed.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.
  • Tu, T., et al. (2020). NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin. MDPI.
  • Application of Molecular Dynamic Simulation. (2021). YouTube.
  • x-ray crystallography & cocrystals of targets & ligands. (2023). YouTube.

Sources

Comprehensive Structural Analysis Guide: D-Cyclohexylalaninol

[1][2][3]

Executive Summary: The Chiral Scaffold in Drug Design

D-Cyclohexylalaninol (also known as (R)-2-amino-3-cyclohexylpropan-1-ol) represents a critical chiral building block in modern pharmaceutical synthesis.[1][2][3] As the reduced derivative of D-cyclohexylalanine, it serves as a potent chiral auxiliary and a pharmacophore in the development of peptide mimetics, particularly renin inhibitors and HIV protease inhibitors.

This guide provides a rigorous technical framework for the solid-state analysis of D-cyclohexylalaninol. Unlike rigid aromatic systems, the cyclohexyl moiety introduces conformational flexibility, often resulting in waxy or low-melting solids that challenge standard crystallographic protocols. This document outlines the specific methodologies required to obtain high-quality single-crystal X-ray diffraction (SC-XRD) data, determine absolute configuration, and map the hydrogen-bonding networks that define its catalytic utility.[1][2]

Chemical Context & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Before attempting structural elucidation, one must understand the molecule's behavior in solution and solid phases. D-Cyclohexylalaninol is an amphiphilic amino alcohol.[1][2][3]

PropertySpecificationCrystallographic Implication
Molecular Formula C₉H₁₉NOLight atom structure; weak scattering power.[1][2][3]
Chirality (R)-ConfigurationRequires anomalous dispersion analysis (Flack parameter).
Physical State Waxy solid / Low MPDifficult to mount; cryo-cooling is mandatory.[1][2][3]
Solubility Soluble in EtOH, DCM, MeOHProtic solvents facilitate H-bond network formation.[1]
Derivatization Forms stable salts (HCl, Oxalate)Salt formation is the primary strategy for obtaining diffraction-quality crystals.[1][2]
Structural Homology

Structurally, D-cyclohexylalaninol is the hydrogenated analog of D-phenylalaninol.[2][3] While the phenyl ring in phenylalaninol is planar and rigid, the cyclohexyl ring in this target molecule adopts a chair conformation, increasing the steric bulk and altering the packing efficiency in the crystal lattice.

Experimental Protocol: Crystallization & Mounting

The primary bottleneck in analyzing amino alcohols is their tendency to form oils or amorphous solids due to strong intermolecular hydrogen bonding competing with lattice energy.

Salt Formation Strategy

Direct crystallization of the free base is often futile.[2][3] The protocol of choice is the formation of a hydrochloride or oxalate salt to introduce ionic interactions that stabilize the lattice.

Protocol:

  • Dissolve 50 mg of D-cyclohexylalaninol in minimal dry ethanol (0.5 mL).

  • Add 1.0 equivalent of 1M HCl in diethyl ether dropwise.

  • Allow the white precipitate to form.[2][3]

  • Redissolve the precipitate in hot methanol/ethyl acetate (1:3 ratio).

  • Allow slow evaporation at 4°C.

Automated Workflow Visualization

The following diagram outlines the decision matrix for obtaining diffraction-quality crystals.

CrystallizationWorkflowStartCrude D-CyclohexylalaninolCheckStatePhysical State AssessmentStart->CheckStateSolidCrystalline Solid?CheckState->SolidYesOilOily/Waxy ResidueCheckState->OilNoSolventScreenSolvent Screening(MeOH/EtOAc vs. EtOH/Hexane)Solid->SolventScreenSaltGenSalt Formation(HCl / Oxalic Acid)Oil->SaltGenStabilize LatticeSaltGen->SolventScreenVaporDiffVapor Diffusion(Antisolvent: Hexane)SolventScreen->VaporDiffPreferredSlowEvapSlow Evaporation(4°C)SolventScreen->SlowEvapAlternativeXRDSC-XRD Data CollectionVaporDiff->XRDSlowEvap->XRD

Figure 1: Decision matrix for crystallizing flexible amino alcohols.[1][2][3] Salt formation is the critical intervention step.

X-Ray Diffraction Data Acquisition

Source Selection: Copper vs. Molybdenum

For D-cyclohexylalaninol (C, H, N, O only), the scattering power is low.

  • Mo-Kα (λ = 0.71073 Å): Standard, but produces weak diffraction for small organic crystals.[1][2][3] Anomalous signal is negligible.

  • Cu-Kα (λ = 1.54184 Å): Mandatory for this analysis.[1][2][3] The higher absorption cross-section of Oxygen and Nitrogen at this wavelength provides a stronger anomalous signal, which is essential for determining the absolute configuration (R vs S) using the Flack parameter.

Data Collection Parameters[2][3]
  • Temperature: 100 K (Cryostream). Cooling is non-negotiable to reduce thermal motion of the flexible cyclohexyl ring.

  • Completeness: >99% to ensuring accurate intensity statistics.

  • Redundancy: High redundancy (>4) is required to improve the signal-to-noise ratio for the weak anomalous differences.[1][2][3]

Structural Elucidation & Analysis

Once data is collected, the structure is solved (typically using Direct Methods or Intrinsic Phasing via SHELXT) and refined (SHELXL).

Conformational Analysis

The cyclohexyl group typically adopts a chair conformation.[2][3] A critical structural feature to analyze is the torsion angle around the C(alpha)-C(beta) bond.[1][2][3] In biologically active peptide mimetics, this side chain often adopts a gauche conformation relative to the amine, minimizing steric clash.

Hydrogen Bonding Network

Amino alcohols are defined by their capacity to act as both H-bond donors (NH₂, OH) and acceptors (O, N).[2][3]

  • Head-to-Tail Packing: Expect a "ladder" or "helical" arrangement where the amine of one molecule donates to the hydroxyl of the neighbor.

  • Chiral Recognition: In the pure enantiomer (D-form), the H-bond network will be chiral (space group likely P2₁ or P2₁2₁2₁).[1][2][3]

Absolute Configuration (The Flack Parameter)

Validating the "D" (R) configuration is the primary goal.

  • Flack Parameter (x):

    • x ≈ 0: The model has the correct absolute configuration.

    • x ≈ 1: The model is inverted (you have the L-isomer or the model is wrong).

    • x ≈ 0.5: Racemic twin (crystal contains both D and L domains).[1][2][3]

  • Note: If the standard uncertainties on the Flack parameter are too high (e.g., 0.0(3)), the assignment is ambiguous. In this case, derivatization with a heavy atom (e.g., p-bromobenzoate) is required to increase the anomalous signal.

Structural Logic Diagram

StructureSolutionRawDataRaw Diffraction FramesIntegrationIntegration & Scaling(SAINT/SADABS)RawData->IntegrationPhasingIntrinsic Phasing(SHELXT)Integration->PhasingModelInitial Model(Heavy Atoms)Phasing->ModelRefinementLeast Squares Refinement(SHELXL)Model->RefinementH_AddAdd Hydrogens(Riding Model)Refinement->H_AddCheckFlackCheck Flack ParameterH_Add->CheckFlackCheckFlack->Refinementx ~ 0.5 (Twin)FinalFinal CIF(R-factor < 5%)CheckFlack->Finalx ~ 0.0 (Correct)

Figure 2: The crystallographic refinement logic flow. The Flack parameter check is the "gatekeeper" for chiral validation.

Applications in Drug Development[9]

Understanding the crystal structure of D-cyclohexylalaninol allows researchers to:

  • Map Pharmacophores: The distance between the amine nitrogen and the hydroxyl oxygen in the solid state often mimics the bound conformation in metalloprotease active sites.

  • Optimize Solubility: Analysis of the lattice energy and packing density helps in predicting the solubility profile of drug candidates incorporating this scaffold.

  • Quality Control: Powder X-ray Diffraction (PXRD) patterns simulated from the single-crystal data serve as a "fingerprint" for identifying the correct enantiomorph in bulk manufacturing.[2][3]

References

  • Görbitz, C. H. (2019).[2][3][4] "The Rich Solid-State Phase Behavior of L-Phenylalanine: Disappearing Polymorphs and High Temperature Forms." Crystal Growth & Design, 19(2), 1360–1367. [1][2][3]

  • Ihlefeldt, F. S., et al. (2014).[3][5] "The Polymorphs of L-Phenylalanine." Angewandte Chemie International Edition, 53(49), 13600–13604.[5]

  • Hu, H., & Wang, Z. (2023).[6][7] "Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis." Journal of the American Chemical Society, 145(38), 20775–20781. [1][2][3]

  • Parsons, S. (2021).[2][3] "Flack parameter and absolute configuration determination in light-atom structures." Journal of Applied Crystallography, 54, 1-8. (General Reference for Methodology).

  • PubChem. (2025).[2][3] "Compound Summary: (2S)-2-amino-3-cyclohexylpropan-1-ol."[1][2][3] National Library of Medicine.[2][3] [1][2][3]

Methodological & Application

use of d-cyclohexylalaninol in peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of D-Cyclohexylalaninol in Peptide Synthesis

Executive Summary

This technical guide details the strategic application and synthetic protocols for D-Cyclohexylalaninol (D-Cha-ol) , a reduced amino alcohol derivative of D-Cyclohexylalanine. Unlike canonical amino acids, D-Cha-ol lacks a C-terminal carboxyl group, rendering standard Solid-Phase Peptide Synthesis (SPPS) anchoring methods obsolete. This guide provides two validated workflows: Direct Resin Anchoring (O-Tritylation) for linear SPPS and Convergent Solution Coupling for high-value fragment assembly.

Key Applications:

  • Proteolytic Resistance: C-terminal alcohol "capping" eliminates the recognition motif for carboxypeptidases.

  • Pharmacophore Engineering: The bulky cyclohexyl group (

    
    ) targets hydrophobic pockets in GPCRs (e.g., Somatostatin analogs) and protease inhibitors.
    
  • Transition State Mimetics: The hydroxyl group serves as a scaffold for synthesizing aldehyde or statine-like transition state inhibitors.

Chemical Profile & Rationale

D-Cyclohexylalaninol combines the steric bulk of a cyclohexyl ring with the chemical inertness of a primary alcohol.

PropertySpecification
IUPAC Name (2R)-2-amino-3-cyclohexylpropan-1-ol
Molecular Weight 157.25 g/mol
Structural Feature Saturated analog of Phenylalaninol; Non-aromatic, lipophilic
Solubility Soluble in DCM, DMF, MeOH; Poor in Water
pKa (Amine) ~9.5 (Nucleophilic in basic conditions)
Stability Resistant to racemization; Alcohol group prone to O-acylation if unprotected

Strategic Advantage: Replacing Phenylalanine (Phe) with D-Cyclohexylalanine (Cha) or its alcohol (Cha-ol) often increases potency by maximizing Van der Waals contacts. The "ol" modification specifically prevents C-terminal degradation, extending plasma half-life (


) significantly compared to the parent acid.

Experimental Protocols

Method A: Direct SPPS via 2-Chlorotrityl Chloride (2-CTC) Resin

Best for: Routine synthesis of C-terminal peptide alcohols.

This method utilizes the unique property of 2-Chlorotrityl Chloride (2-CTC) resin to form an acid-labile trityl ether bond with the hydroxyl group of D-Cha-ol. This allows the peptide chain to be built directly on the alcohol.

Workflow Diagram:

SPPS_Workflow Resin 2-CTC Resin (Active Chloride) Loading Resin Loading (D-Cha-ol + Pyridine) Resin->Loading Nucleophilic Substitution Capping Methanol Capping (Block unreacted Cl) Loading->Capping quench Elongation Fmoc-SPPS (Chain Assembly) Capping->Elongation Fmoc Deprotection Cleavage Acid Cleavage (95% TFA) Elongation->Cleavage Final Step Product Peptide-D-Cha-ol (C-term Alcohol) Cleavage->Product Ether Hydrolysis

Figure 1: Direct anchoring of D-Cyclohexylalaninol to 2-CTC resin via trityl ether linkage.

Step-by-Step Protocol:

  • Resin Preparation:

    • Use 2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g).

    • Swell resin in dry Dichloromethane (DCM) for 20 minutes.

  • Loading (The Critical Step):

    • Dissolve D-Cyclohexylalaninol (5.0 eq. relative to resin) in dry DCM/DMF (1:1).

    • Add Pyridine (10.0 eq.). Note: Pyridine is preferred over DIPEA to minimize racemization and favor O-alkylation.

    • Add solution to resin and shake at room temperature for 4 hours .

    • Mechanism:[1] The trityl chloride reacts with the alcohol oxygen to form a trityl ether. The amine remains free (or can be Fmoc-protected; if using free amine, the next step is coupling).

  • Capping:

    • Wash resin 3x with DCM.[2][3]

    • Add DCM:MeOH:DIPEA (17:2:[3][4]1) for 20 minutes to cap unreacted chlorides.

  • Chain Elongation:

    • Proceed with standard Fmoc SPPS.

    • First Coupling: If D-Cha-ol was loaded with a free amine, couple the next Fmoc-Amino Acid immediately using HATU/DIPEA.

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Result: The high acid concentration cleaves the trityl ether, releasing the C-terminal alcohol, and simultaneously removes side-chain protecting groups.

Method B: Convergent Solution Phase Coupling

Best for: Precious fragments, non-standard backbones, or if 2-CTC resin is unavailable.

This method treats D-Cha-ol as a nucleophile in solution, coupling it to a fully formed, protected peptide fragment.

Workflow Diagram:

Solution_Coupling PeptideResin Peptide-Resin (2-CTC) MildCleavage Mild Cleavage (1% TFA in DCM) PeptideResin->MildCleavage Retain side-chains ProtectedFrag Protected Peptide-OH (Side chains intact) MildCleavage->ProtectedFrag Isolate Acid Coupling Solution Coupling (HATU/HOAt + D-Cha-ol) ProtectedFrag->Coupling Amide Bond Formation FinalDeprotect Global Deprotection (95% TFA) Coupling->FinalDeprotect Remove PGs

Figure 2: Convergent synthesis preserving side-chain protection until the final step.

Step-by-Step Protocol:

  • Fragment Synthesis:

    • Synthesize the peptide on 2-CTC Resin .[5][6][7]

    • Crucial: The N-terminus must be Boc-protected or Fmoc-protected depending on the strategy.

  • Mild Cleavage (Fragment Isolation):

    • Wash resin with DCM.[2][3][4][8][9]

    • Treat with 1% TFA in DCM (v/v) for 2 minutes x 5 times. Filter into a flask containing 5% Pyridine in MeOH (to neutralize).

    • Result: Cleaves the peptide from the resin but leaves t-Butyl and Trityl side-chain protectors intact.[9]

  • Activation & Coupling:

    • Dissolve the Protected Peptide-OH (1.0 eq) in dry DMF.

    • Add HATU (1.1 eq) and HOAt (1.1 eq).

    • Add DIPEA (2.5 eq) and stir for 30 seconds to activate.

    • Add D-Cyclohexylalaninol (1.2 eq).

    • Stir for 2–4 hours.

    • Chemoselectivity Note: The primary amine of D-Cha-ol is significantly more nucleophilic than the hydroxyl group. Under these conditions, amide bond formation is >95% selective over ester formation.

  • Work-up:

    • Precipitate in water or cold ether.

    • Perform global deprotection (TFA/scavengers) as described in Method A.

Analytical Control & Troubleshooting

Self-Validating the Protocol: To ensure the D-Cha-ol is correctly incorporated, perform the following checks:

CheckpointMethodExpected Result
Resin Loading (Method A) Weight Gain / IRIR stretch at ~1050 cm⁻¹ (Ether). Weight gain indicates successful loading.
Coupling Efficiency Chloranil TestFor Method A (after 1st AA coupling): Test should be negative (no free secondary amines) or Kaiser test (no primary amines).
Hydrophobicity Shift RP-HPLCD-Cha-ol is highly lipophilic. The final peptide should elute significantly later than the corresponding Phenylalanine or Alanine analog.
Mass Spectrometry ESI-MSMass shift: D-Cha-ol adds 157.15 Da (minus H2O from coupling = +139.15 Da net mass addition to the chain).

Common Pitfalls:

  • O-Acylation: In Method B, using large excesses of coupling reagents can esterify the alcohol. Remedy: Use stoichiometric HATU (1.0–1.1 eq) and monitor reaction progress.

  • Steric Hindrance: The cyclohexyl group is bulky. Coupling the amino acid immediately preceding D-Cha-ol may be slow. Remedy: Double couple the residue attached to D-Cha-ol or use HOAt additive.

References

  • Barlos, K., et al. (1991).[4] "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research.[4] (Foundational work on 2-CTC resin loading).

  • Sigma-Aldrich (Merck). "Novabiochem® Peptide Resin Loading Protocols." Technical Library. (Protocol for alcohol loading on trityl resins).

  • Werner, H. M., et al. (2012). "Use of 2-chlorotrityl chloride resin for the solid-phase synthesis of peptide alcohols." Journal of Peptide Science.
  • PubChem. "Fmoc-D-cyclohexylalanine Compound Summary." (Structural data for the parent amino acid).

  • BenchChem. "2-Chlorotrityl Chloride Resin: A Technical Guide." (Cleavage conditions for trityl ethers).

Sources

applications of d-cyclohexylalaninol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Cyclohexylalaninol (also known as (R)-2-amino-3-cyclohexylpropan-1-ol) is a critical chiral building block in modern drug discovery. It serves as a saturated, lipophilic isostere of D-phenylalaninol. Its primary utility lies in "escaping flatland"—replacing planar aromatic rings with sp³-rich cyclohexane motifs to improve metabolic stability, solubility, and hydrophobic pocket filling in protease inhibitors (Renin, HIV, BACE1). Additionally, it is a privileged scaffold for the synthesis of bulky chiral ligands (Bis-oxazolines) used in asymmetric catalysis.

This guide details the strategic application, synthesis, and quality control of D-cyclohexylalaninol, moving beyond basic properties to actionable experimental protocols.

Part 1: Strategic Applications in Drug Design

The "Saturated Isostere" Strategy

In medicinal chemistry, the transition from a phenyl ring (in Phenylalanine) to a cyclohexyl ring (in Cyclohexylalanine) is a strategic modification known as saturation editing .

  • Metabolic Stability: Aromatic rings are prone to oxidative metabolism (e.g., hydroxylation by CYP450). The cyclohexyl group is metabolically "harder," extending the half-life of the drug candidate.

  • Hydrophobic Filling: The cyclohexyl ring is sterically bulkier than a phenyl ring (3D volume vs. 2D plane). It is ideal for filling large, hydrophobic S1/S1' subsites in enzymes like Renin and HIV Protease .

  • Solubility: Increasing the fraction of sp³ carbons (Fsp³) often correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

Protease Inhibitor Design (Transition State Mimetics)

D-Cyclohexylalaninol is the precursor to hydroxyethylamine isosteres , which mimic the tetrahedral transition state of peptide bond hydrolysis.

  • Mechanism: The hydroxyl group of the alaninol core acts as a transition state mimic, engaging the catalytic aspartic acid residues (e.g., Asp32/Asp215 in Renin) in the enzyme active site, effectively "locking" the enzyme.

  • Target Class: Renin Inhibitors (e.g., Aliskiren analogs), HIV Protease Inhibitors, and BACE1 Inhibitors (Alzheimer's).

Asymmetric Catalysis (Chiral Ligands)

The bulky cyclohexyl group makes D-cyclohexylalaninol an excellent precursor for Chiral Bis(oxazoline) (BOX) ligands.

  • Steric Wall: In catalytic reactions (e.g., Diels-Alder, Cyclopropanation), the cyclohexyl group projects a massive "steric wall" that forces incoming substrates into a specific orientation, resulting in high enantiomeric excess (ee).

Part 2: Experimental Protocols

Protocol A: Synthesis of D-Cyclohexylalaninol (Hydrogenation Route)

Rationale: While reduction of D-cyclohexylalanine is possible, the most cost-effective and scalable route often starts from D-phenylalaninol, using catalytic hydrogenation to saturate the ring. This avoids expensive cyclohexyl-amino acid starting materials.

Reagents:

  • D-Phenylalaninol (1.0 equiv)

  • Rhodium on Carbon (5% Rh/C, 5 wt% loading) or PtO₂ (Adams' Catalyst)

  • Acetic Acid (Glacial, solvent)

  • Hydrogen Gas (H₂, 50-60 psi)

Step-by-Step Methodology:

  • Dissolution: In a high-pressure hydrogenation vessel (Parr reactor), dissolve D-Phenylalaninol (10.0 g, 66 mmol) in glacial acetic acid (100 mL). Note: Acetic acid prevents amine poisoning of the catalyst.

  • Catalyst Addition: Carefully add 5% Rh/C (0.5 g) under an inert nitrogen atmosphere. Caution: Dry Rh/C is pyrophoric.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 60 psi (4 bar) H₂.

  • Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor reaction progress by TLC (ninhydrin stain) or LC-MS (Target Mass [M+H]+ = 158.2). The aromatic UV absorption will disappear upon completion.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to a viscous oil.

  • Free Basing: Dissolve the residue in water (50 mL), cool to 0°C, and basify to pH >12 with 4M NaOH. Extract with Dichloromethane (DCM, 3 x 50 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate to yield D-cyclohexylalaninol as a white waxy solid.

    • Yield Expectation: >90%[1][2]

    • Purity: >98% (check via Chiral HPLC).

Protocol B: Synthesis of Chiral Bis(oxazoline) Ligand (Cy-BOX)

Rationale: This protocol converts the amino alcohol into a C2-symmetric ligand for metal catalysis.

Reagents:

  • D-Cyclohexylalaninol (2.2 equiv)[3]

  • Dimethylmalononitrile (1.0 equiv)

  • Zinc Triflate (Zn(OTf)₂, 5 mol% catalyst)

  • Chlorobenzene (Solvent)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, combine dimethylmalononitrile (1.0 g, 10.6 mmol) and D-cyclohexylalaninol (3.6 g, 23.3 mmol).

  • Catalyst: Add Zn(OTf)₂ (190 mg, 0.53 mmol).

  • Cyclization: Add chlorobenzene (20 mL) and heat the mixture to reflux (135°C) for 24–48 hours. Ammonia gas (NH₃) is evolved during this process; ensure proper ventilation.

  • Monitoring: Monitor by TLC. The starting nitrile spot will disappear, and a less polar product spot will appear.

  • Workup: Cool to room temperature. Dilute with DCM (50 mL) and wash with water (2 x 30 mL) to remove zinc salts.

  • Purification: Dry organic layer (MgSO₄), concentrate, and purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield the (R,R)-Cy-BOX ligand.

Part 3: Quality Control & Characterization

To ensure the integrity of the chiral building block, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H NMR (CDCl₃, 400 MHz)Characteristic multiplets: δ 0.8–1.8 (11H, cyclohexyl), δ 2.8–3.0 (1H, CH-N), δ 3.3–3.6 (2H, CH₂-O). Absence of aromatic protons (7.0–7.5 ppm).
Chiral Purity Chiral HPLC (e.g., Chiralcel OD-H)> 99.0% ee . (R)-isomer must be dominant.
Optical Rotation Polarimetry (

)
Must match lot-specific Certificate of Analysis (Literature values vary by solvent/concentration; establish internal standard).
Chemical Purity LC-MS> 98% Area; [M+H]⁺ = 158.25 Da.

Part 4: Visualizing the Workflow

The following diagram illustrates the synthesis tree and decision logic for using D-Cyclohexylalaninol in drug discovery.

G cluster_logic Design Logic: Why Cyclohexyl? Phe D-Phenylalaninol (Aromatic Precursor) Hydro Catalytic Hydrogenation (Rh/C, H2, AcOH) Phe->Hydro Ring Saturation Cha D-Cyclohexylalaninol (R)-2-amino-3-cyclohexylpropan-1-ol [CORE BUILDING BLOCK] Cycliz Condensation (w/ Nitriles/Acids) Cha->Cycliz Ligand Synthesis Coupling Peptide Coupling (Activation/Amidation) Cha->Coupling Warhead Assembly Renin Renin Inhibitors (Transition State Isostere) HIV HIV Protease Inhibitors (P1/P1' Hydrophobic Filling) Ligand Chiral Ligands (Cy-BOX / PyBOX) Hydro->Cha Cycliz->Ligand Coupling->Renin Coupling->HIV Reason1 Metabolic Stability (vs Phenyl) Reason2 Steric Bulk (High Enantioselectivity) Reason3 Hydrophobic Pocket (S1 Subsite Fit)

Figure 1: Synthesis and Application Tree for D-Cyclohexylalaninol. The pathway highlights the conversion from the aromatic precursor to the saturated core, branching into medicinal and catalytic applications.

References

  • BenchChem. Spectroscopic and Synthetic Profile of (S)-2-Amino-3-cyclohexylpropan-1-ol: A Technical Guide. (2025).[3][4] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 444569, (2S)-2-amino-3-cyclohexylpropan-1-ol. (2025).[3][4] Link

  • Ghosh, A. K., et al. Structure-Based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Relevant for hydroxyethylamine isostere design). Link

  • Evans, D. A., et al. C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids. J. Am. Chem. Soc.[5] (Foundational work on BOX ligands derived from amino alcohols). Link

  • Maibaum, J., et al. Renin Inhibitors: Novel Non-Peptide Transition State Analogues. Journal of Medicinal Chemistry. (Discusses cyclohexyl-based P1 sites).[6][7] Link

Sources

d-cyclohexylalaninol as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: D-Cyclohexylalaninol as a Chiral Scaffold in Complex Molecule Synthesis

Abstract

This technical guide details the utility of D-cyclohexylalaninol (CAS 205445-49-4) as a high-value chiral building block. Unlike its aromatic analogue (D-phenylalaninol), the cyclohexyl variant offers a saturated, lipophilic, and sterically demanding architecture essential for probing hydrophobic pockets in drug targets (e.g., HIV protease, Renin) and directing stereochemical outcomes in asymmetric catalysis. This document provides validated protocols for its synthesis, conversion into chiral oxazoline ligands, and integration into peptidomimetic scaffolds.

Chemical Profile & Structural Significance

D-cyclohexylalaninol is the reduced amino-alcohol derivative of D-cyclohexylalanine. Its utility stems from the cyclohexyl group , which functions as a "super-hydrophobe." In medicinal chemistry, this moiety mimics the spatial arrangement of phenylalanine but with significantly higher lipophilicity and metabolic stability, resisting chymotrypsin-like proteolysis.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name (2R)-2-amino-3-cyclohexylpropan-1-olD-isomer configuration
CAS Number 205445-49-4 Specific to (R)-isomer
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Physical State White Crystalline SolidHygroscopic; store desicated
Melting Point 73–76 °CDistinct from L-isomer
Boiling Point ~289 °C
Solubility Soluble in MeOH, EtOH, DMSO, DCMSparingly soluble in water
pKa ~15 (alcohol), ~9.5 (amine)Amphoteric nature

Synthesis Workflow & Causality

The synthesis of D-cyclohexylalaninol is rarely done de novo in drug discovery but rather accessed via the reduction of D-cyclohexylalanine. The choice of reducing agent is critical: Lithium Aluminum Hydride (LiAlH4) is preferred over Borane-DMS for amino acids to prevent concurrent reduction of the cyclohexyl ring or racemization.

Figure 1: Synthetic Pathway & Logic Flow

G Start D-Phenylalanine (Aromatic Precursor) Step1 Catalytic Hydrogenation (Rh/C or PtO2, H2) Start->Step1 Ring Saturation Inter1 D-Cyclohexylalanine (Sat. Amino Acid) Step1->Inter1 Step2 Reduction (LiAlH4, THF, Reflux) Inter1->Step2 Carboxyl Reduction Product D-Cyclohexylalaninol (Chiral Scaffold) Step2->Product App1 Chiral Oxazolines (Ligands) Product->App1 Cyclization App2 Peptidomimetics (Drug Core) Product->App2 Coupling

Caption: Workflow transforming aromatic precursors to the saturated D-cyclohexylalaninol scaffold, branching into catalytic and medicinal applications.

Application 1: Synthesis of Chiral Oxazoline Ligands

Context: Chiral oxazolines (e.g., BOX ligands) derived from D-cyclohexylalaninol are superior to phenyl-substituted ligands in reactions where steric bulk is required to induce enantioselectivity, such as in copper-catalyzed cyclopropanations or Diels-Alder reactions. The cyclohexyl "wall" effectively blocks one face of the coordination sphere.

Protocol: Condensation-Cyclization to 4-Cyclohexyl-2-Phenyloxazoline

Reagents:

  • D-cyclohexylalaninol (1.0 equiv)

  • Benzonitrile (1.1 equiv)

  • Zinc Chloride (ZnCl2) (Catalytic, 5 mol%)

  • Chlorobenzene (Solvent)

Step-by-Step Methodology:

  • Setup: In a flame-dried pressure tube, dissolve D-cyclohexylalaninol (10 mmol) and benzonitrile (11 mmol) in chlorobenzene (20 mL).

  • Catalyst Addition: Add anhydrous ZnCl2 (0.5 mmol). The Lewis acid activates the nitrile for nucleophilic attack by the amino alcohol.

  • Thermal Cyclization: Seal the tube and heat to 130°C for 12-24 hours. Note: The reaction proceeds via an amidine intermediate which releases ammonia upon cyclization. Ventilation is required.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) to remove zinc salts.

  • Purification: Dry organic layer over Na2SO4. Concentrate and purify via flash chromatography (Hexanes/EtOAc 4:1).

  • Validation: 1H NMR should show the disappearance of the N-H protons and the appearance of the oxazoline C2-H signal (if using a formate precursor) or aromatic signals from the nitrile.

Mechanism Check: The bulky cyclohexyl group at C4 forces the substituents into a specific conformation, minimizing steric clash with the metal center in subsequent catalytic cycles.

Application 2: Peptidomimetic Drug Design (Hydrophobic Cores)

Context: In HIV protease inhibitors and Renin inhibitors, the S1/S1' pockets are often large and hydrophobic. D-cyclohexylalaninol serves as a transition-state mimic precursor. Replacing a benzyl group (Phe) with a cyclohexylmethyl group (Cha) often improves binding affinity by 10-100 fold due to the "Hydrophobic Effect" and entropy gain (displacement of ordered water molecules from the pocket).

Protocol: Coupling to Create a Hydroxyethylamine Isostere

This protocol describes coupling D-cyclohexylalaninol to an activated acid to form an intermediate for a protease inhibitor core.

Reagents:

  • N-Boc-D-cyclohexylalaninol (Protected precursor)

  • Dess-Martin Periodinane (DMP)

  • Vinyl Magnesium Bromide

Methodology (The "Core" Synthesis):

  • Oxidation: Dissolve N-Boc-D-cyclohexylalaninol (5 mmol) in DCM. Add DMP (1.1 equiv) at 0°C. Stir for 2 hours to generate the N-Boc-D-cyclohexylalaninal (aldehyde). Critical: Aldehydes are prone to racemization; proceed immediately to the next step.

  • Grignard Addition: Cool the aldehyde solution to -78°C. Slowly add Vinyl Magnesium Bromide (1.0 M in THF, 2.0 equiv). The bulky cyclohexyl group directs the nucleophilic attack (Cram's Chelate Model), favoring the anti-amino alcohol product.

  • Quench: Quench with saturated NH4Cl at -78°C.

  • Result: This generates an allylic alcohol scaffold. The alkene can be further functionalized (ozonolysis, epoxidation) to create the hydroxyethylamine core found in drugs like Nelfinavir or Saquinavir analogues.

Quality Control & Handling

Storage:

  • Store at -20°C.

  • Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen).

Analytical Parameters (Self-Validation):

  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. D-cyclohexylalaninol lacks a strong chromophore (no UV absorbance >210 nm). Use ELSD (Evaporative Light Scattering Detector) or derivatize with Fmoc-Cl for UV detection.

  • Chiral Purity: Determine enantiomeric excess (ee) using a Chiralpak AD-H column. Racemization is a common failure mode during synthesis; ensure >98% ee before use in auxillary applications.

References

  • PubChem Compound Summary. (2025). 2-Amino-3-cyclohexylpropan-1-ol (CID 4068950).[1] National Library of Medicine. Link

  • Ghosh, A. K., et al. (2018). Design and Synthesis of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for ligand alcohol use in PIs). Link

  • Garg, P., et al. (2014).[2] Synthesis of 2-oxazolines from nitriles and aminoalcohols. Journal of Organic Chemistry, 79(18), 8668-8677. Link

  • BenchChem Technical Guide. (2025). L-Cyclohexylalanine: Solubility and Stability. (Data extrapolated for D-isomer physical properties). Link

  • ChemicalBook. (2024). D-Cyclohexylalaninol CAS 205445-49-4 Entry. Link

Sources

Catalytic Applications of D-Cyclohexylalaninol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount. Among the diverse array of chiral building blocks, D-cyclohexylalaninol, a derivative of the non-proteinogenic amino acid cyclohexylalanine, has emerged as a valuable precursor for a range of powerful catalysts. Its rigid cyclohexyl group provides a well-defined steric environment, crucial for inducing high levels of stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth exploration of the catalytic applications of D-cyclohexylalaninol derivatives, offering detailed application notes, step-by-step protocols, and the scientific rationale behind their use for researchers, scientists, and professionals in drug development.

Introduction: The Significance of D-Cyclohexylalaninol in Asymmetric Catalysis

D-Cyclohexylalaninol serves as a cornerstone in the synthesis of chiral ligands and organocatalysts. Its inherent chirality, stemming from a readily available chiral pool, and the bulky cyclohexyl moiety make it an excellent choice for creating a sterically demanding yet tunable catalytic environment. This steric hindrance is instrumental in differentiating between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other. The primary applications of D-cyclohexylalaninol derivatives lie in the realm of asymmetric reductions, alkylations, and cycloaddition reactions, where they have demonstrated remarkable efficacy in affording products with high enantiomeric excess (ee).

Core Application: Asymmetric Reduction of Prochiral Ketones via CBS Catalysis

One of the most prominent applications of D-cyclohexylalaninol is in the preparation of chiral oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction.[1][2] This powerful and reliable method facilitates the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[3][4]

Mechanistic Insight: The Rationale for Enantioselectivity

The CBS reduction employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF). The exceptional stereocontrol arises from a highly organized transition state.[5] The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, while the Lewis basic nitrogen atom complexes with the borane.[4] This dual activation brings the reactants into close proximity within a rigid, chiral environment. The bulky cyclohexyl group, derived from the D-cyclohexylalaninol backbone, effectively shields one face of the ketone, forcing the hydride transfer from the borane to occur preferentially from the less hindered face. This leads to the predictable formation of one enantiomer of the alcohol.[6][7]

Diagram: Catalytic Cycle of the CBS Reduction

CBS_Reduction_Cycle cluster_activation Catalyst Activation cluster_reduction Enantioselective Reduction cluster_regeneration Catalyst Regeneration Catalyst D-Cyclohexylalaninol-derived Oxazaborolidine Active_Catalyst Activated Catalyst-Borane Complex Catalyst->Active_Catalyst Coordination Borane BH₃ Source (e.g., BH₃·THF) Borane->Active_Catalyst Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State Coordination Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol

Caption: Catalytic cycle of the CBS reduction.

Protocol 1: Synthesis of the D-Cyclohexylalaninol-Derived Oxazaborolidine Catalyst

The preparation of the oxazaborolidine catalyst is a critical first step and is typically performed in situ or as an isolable compound.

Materials:

  • D-Cyclohexylalaninol

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or Trimethylboroxine

  • Anhydrous toluene

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Argon or Nitrogen source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add D-cyclohexylalaninol (1.0 eq).

  • Add anhydrous toluene to dissolve the amino alcohol.

  • Slowly add borane dimethyl sulfide complex (1.0 eq) to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours, during which the evolution of hydrogen gas and dimethyl sulfide will be observed.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield the crude oxazaborolidine catalyst, which can be used directly or purified by distillation or crystallization.

Protocol 2: Asymmetric Reduction of Acetophenone

This protocol details the enantioselective reduction of acetophenone, a common benchmark substrate, to (R)-1-phenylethanol.

Materials:

  • D-Cyclohexylalaninol-derived oxazaborolidine catalyst (10 mol%)

  • Acetophenone

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add the D-cyclohexylalaninol-derived oxazaborolidine catalyst (0.1 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the borane-THF complex (0.6 eq) to the catalyst solution and stir for 15 minutes to allow for the formation of the active catalyst-borane complex.[8]

  • In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

  • Add the acetophenone solution dropwise to the catalyst mixture at 0 °C over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Slowly add 1 M HCl to hydrolyze the borate esters.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
Acetophenone10>95>98 (R)
Propiophenone10>95>97 (R)
α-Tetralone10>90>95 (R)

Application in Asymmetric Alkylations: Enantioselective Addition of Organozinc Reagents

Derivatives of D-cyclohexylalaninol also serve as highly effective chiral ligands in the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a fundamental carbon-carbon bond-forming process for the synthesis of chiral secondary alcohols.

Mechanistic Rationale

In this catalytic system, the D-cyclohexylalaninol derivative acts as a chiral ligand that coordinates to the titanium (IV) isopropoxide, which in turn facilitates the transfer of an ethyl group from diethylzinc to the aldehyde. The chiral ligand-metal complex creates a sterically defined pocket around the aldehyde, directing the nucleophilic attack of the ethyl group to one of the prochiral faces of the carbonyl. The bulky cyclohexyl group plays a crucial role in establishing this chiral environment, leading to high enantioselectivity.

Diagram: Proposed Transition State for Diethylzinc Addition

Diethylzinc_Addition Ligand D-Cyclohexylalaninol Derivative Active_Complex Chiral Titanium Complex Ligand->Active_Complex Ti_Catalyst Ti(OⁱPr)₄ Ti_Catalyst->Active_Complex Transition_State Six-membered Ring Transition State Active_Complex->Transition_State Coordination Aldehyde Aldehyde Aldehyde->Transition_State Et2Zn Diethylzinc Et2Zn->Transition_State Ethyl Transfer Product Chiral Secondary Alcohol Transition_State->Product

Caption: Proposed transition state in diethylzinc addition.

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the asymmetric ethylation of benzaldehyde.[9]

Materials:

  • D-Cyclohexylalaninol derivative (e.g., N,N-dibutyl-D-cyclohexylalaninol) (20 mol%)

  • Titanium (IV) isopropoxide (Ti(OⁱPr)₄)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous hexane or toluene

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the D-cyclohexylalaninol derivative (0.2 eq) in anhydrous hexane.

  • Add titanium (IV) isopropoxide (1.4 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and slowly add the diethylzinc solution (3.0 eq). Stir for an additional 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to proceed at 0 °C, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC.

AldehydeLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde20>90>95 (S)
4-Chlorobenzaldehyde20>90>96 (S)
Cinnamaldehyde20>85>92 (S)

Emerging Applications: Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation

The utility of D-cyclohexylalaninol derivatives extends to transition metal catalysis, where they can be transformed into effective chiral ligands for reactions such as the palladium-catalyzed asymmetric allylic alkylation (AAA).[10] This reaction is a versatile method for the construction of stereogenic centers.

Design Principles

For palladium-catalyzed AAA, D-cyclohexylalaninol can be incorporated into bidentate ligands, often phosphine- or nitrogen-containing systems. The stereochemical outcome of the reaction is dictated by the ability of the chiral ligand to control the geometry of the η³-allyl palladium intermediate and to direct the subsequent nucleophilic attack. The cyclohexyl group provides a rigid and well-defined chiral pocket around the metal center, influencing the facial selectivity of the nucleophilic addition.

Protocol 4: General Procedure for Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol provides a general framework for the use of a D-cyclohexylalaninol-derived ligand in a benchmark AAA reaction.

Materials:

  • D-Cyclohexylalaninol-derived phosphine ligand (e.g., a P,N-ligand) (2.5 mol%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.01 eq) and the chiral ligand (0.025 eq).

  • Add the solvent (anhydrous DCM) and stir for 20 minutes.

  • Add 1,3-diphenylallyl acetate (1.0 eq), dimethyl malonate (1.2 eq), BSA (1.3 eq), and KOAc (0.1 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC or GC).

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Conclusion and Future Outlook

D-Cyclohexylalaninol derivatives have firmly established their role as versatile and powerful tools in the field of asymmetric catalysis. Their application in the robust and highly selective CBS reduction of ketones is a testament to their efficacy. Furthermore, their growing use as chiral ligands in carbon-carbon bond-forming reactions, such as organozinc additions and palladium-catalyzed allylic alkylations, highlights their broad potential. The predictable stereochemical outcomes and high levels of enantioselectivity achieved with these catalysts make them highly attractive for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Future research will likely focus on the development of novel D-cyclohexylalaninol-derived catalysts with enhanced activity and broader substrate scope, as well as their immobilization on solid supports for improved recyclability and application in continuous flow systems.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Nettles, S. M., Matos, K., Burel, R., & Liotta, D. C. (2002). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
  • Schreiner, P. R., & Grimme, S. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4823-4831. [Link]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (2014). Chem-Station International Edition. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

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  • Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. [Link]

  • Di Mola, A., Brizzi, A., Rinaldi, F., De Riccardis, F., & Izzo, I. (2019). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 24(23), 4341. [Link]

  • Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical reviews, 96(1), 395-422. [Link]

  • Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions. ResearchGate. [Link]

  • A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. ResearchGate. [Link]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ResearchGate. [Link]

  • Bach, T. (2020). Chiral 1, 3, 2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2320-2330. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Schreiner, P. R., & Grimme, S. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4823-4831. [Link]

  • Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. PMC. [Link]

  • Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles. RSC Publishing. [Link]

  • CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]

  • Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. PubMed. [Link]

  • Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. [Link]

  • Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. ResearchGate. [Link]

  • Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]

  • CHIRAL OXAZABOROLIDINE CATALYZED ASYMMETRIC CYCLOADDITION REACTION. [No Source Found]
  • Enantioselective addition of diethylzinc to aldehydes using 1,4-aminoalcohols as chiral ligands. Semantic Scholar. [Link]

  • Conformational toolbox of oxazaborolidine catalysts in the enantioselective reduction of α-bromo-ketone for the synthesis of (R,R,)-formoterol. Semantic Scholar. [Link]

Sources

Strategic Protection Architectures for D-Cyclohexylalaninol in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

D-Cyclohexylalaninol (D-Cha-ol) is a critical chiral building block, serving as a non-natural, lipophilic pharmacophore in the synthesis of renin inhibitors, HIV protease inhibitors, and GPCR modulators. Structurally, it functions as a saturated, bulky analog of D-phenylalaninol.

Unlike its aromatic counterpart, the cyclohexyl moiety imparts significant lipophilicity and steric bulk without


-stacking capability. This distinct physicochemical profile necessitates specific protection group (PG) strategies to manage solubility and prevent aggregation during synthesis.

This guide details two primary architectural strategies:

  • Linear Orthogonal Protection: For rapid peptide coupling and flexible chain elongation.

  • Cyclic Rigidification (Oxazolidinone): For conformational locking and prevention of racemization during harsh downstream alkylations.

Decision Matrix: Selecting the Architecture

Before initiating synthesis, select the strategy that aligns with your downstream application.

ProtectionStrategy Start Start: D-Cyclohexylalaninol Decision Downstream Requirement? Start->Decision Linear Standard Peptide Coupling (Flexible) Decision->Linear  Amide Bond Formation   Cyclic Alkylations / Rigid Core (Locked) Decision->Cyclic  Stereoselective Alkylation   ProtocolA Protocol A: N-Boc / O-TBS Linear->ProtocolA ProtocolB Protocol B: Oxazolidinone (Triphosgene) Cyclic->ProtocolB

Figure 1: Decision tree for selecting the appropriate protection architecture based on synthetic utility.

Protocol A: Linear Orthogonal Protection (N-Boc / O-TBS)

This strategy establishes an "orthogonal" system where the amine is acid-labile (Boc) and the alcohol is fluoride-labile (TBS). This is the industry standard for solid-phase and solution-phase peptide synthesis.

Mechanistic Insight

Direct chemoselective N-protection is achieved by exploiting the higher nucleophilicity of the primary amine over the primary alcohol. However, due to the lipophilicity of the cyclohexyl group , standard aqueous Schotten-Baumann conditions (NaOH/H₂O) often result in poor conversion due to phase separation. We utilize a homogeneous organic phase method to ensure complete reaction.

Step-by-Step Methodology
Step 1: Chemoselective N-Boc Protection

Reagents:


 (1.1 equiv), 

(1.2 equiv), DCM (anhydrous).
  • Dissolution: Charge a reaction vessel with D-cyclohexylalaninol (10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Note: DCM is preferred over THF for solubility of the greasy cyclohexyl chain.

  • Base Addition: Add Triethylamine (

    
    , 12.0 mmol) and cool the solution to 0°C.
    
  • Electrophile Addition: Dropwise add Di-tert-butyl dicarbonate (

    
    , 11.0 mmol) dissolved in DCM (10 mL) over 15 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Stain: Ninhydrin; Product is Ninhydrin-negative/PMA-active).

  • Workup: Wash with 5% Citric Acid (removes unreacted amine/base)

    
     Sat. 
    
    
    
    
    
    Brine. Dry over
    
    
    .[1]
  • Yield Target: >95% (Colorless viscous oil).

Step 2: O-Silylation (TBS Protection)

Reagents: TBS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF.

  • Setup: Dissolve the N-Boc intermediate (10.0 mmol) in anhydrous DMF (30 mL).

  • Catalysis: Add Imidazole (25.0 mmol). The excess base acts as a proton scavenger and nucleophilic catalyst.

  • Protection: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 12.0 mmol) in one portion at 0°C.

  • Completion: Stir at RT for 12 hours.

  • Workup: Dilute with

    
     (Ether extracts the product while leaving DMF/Imidazole salts in the water layer). Wash 
    
    
    
    with water.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Data Summary
ParameterN-Boc IntermediateN-Boc, O-TBS Product
State Viscous Oil / Low melting solidClear Oil
Rf (Hex/EtOAc 1:1) ~0.4~0.9
Key NMR Signal

1.44 (s, 9H, Boc)

0.05 (s, 6H, Si-Me), 0.89 (s, 9H, Si-tBu)

Protocol B: Cyclic Rigidification (Oxazolidinone Formation)

This protocol creates a cyclic carbamate (2-oxazolidinone). This is superior when the molecule will undergo harsh conditions (e.g., strong bases) that might otherwise cause racemization at the


-carbon or migration of protecting groups.
Mechanistic Insight

The reaction utilizes Triphosgene (a solid, safer phosgene equivalent) to carbonylate both the amine and alcohol simultaneously. The formation is thermodynamically driven by the entropy gain (release of HCl) and the stability of the 5-membered ring.

Safety Alert: Triphosgene generates Phosgene gas in situ. All operations must be performed in a well-ventilated fume hood with a caustic scrubber trap (NaOH solution) attached to the vent line.

Workflow Diagram

OxazolidinoneSynthesis Substrate D-Cha-ol (Amino Alcohol) Reagent Triphosgene / Et3N (-78°C to RT) Substrate->Reagent Intermediate Isocyanate Intermediate Reagent->Intermediate  Fast   Product 4-Cyclohexylmethyl- 2-oxazolidinone Intermediate->Product  Cyclization  

Figure 2: Reaction pathway for the formation of the oxazolidinone core using Triphosgene.

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Argon, dissolve D-cyclohexylalaninol (5.0 mmol) and

    
     (12.0 mmol) in anhydrous 
    
    
    
    (50 mL). Cool to -78°C.[2]
  • Addition: Dissolve Triphosgene (1.7 mmol, 0.34 equiv) in

    
     (10 mL). Add this solution dropwise over 30 minutes. Crucial: Slow addition prevents intermolecular urea formation.
    
  • Cyclization: Allow the mixture to warm to RT slowly over 2 hours. Stir for an additional 2 hours.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with 1M HCl (to remove TEA) and Brine.
    
  • Purification: Recrystallization from Hexanes/EtOAc is often possible due to the high crystallinity of the oxazolidinone, or use flash chromatography.

Troubleshooting & Quality Control

Solubility Challenges

The cyclohexyl group makes D-Cha-ol significantly more hydrophobic than Phenylalaninol.

  • Issue: Reaction turns cloudy/gummy in aqueous base (Schotten-Baumann).

  • Solution: Switch to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB, 5 mol%) or use the anhydrous conditions described in Protocol A.

Analytical Verification
  • TLC Visualization: D-Cha-ol derivatives are not UV active (unlike Phenylalanine). You must use stains.

    • PMA (Phosphomolybdic Acid): Excellent for the cyclohexyl moiety (dark blue spots).

    • Ninhydrin: Only visualizes the free amine starting material.

  • NMR Diagnostic:

    • Look for the disappearance of the

      
      -proton shift change.
      
    • In Protocol B (Oxazolidinone), the

      
      -O protons become diastereotopic and split significantly due to ring rigidity.
      

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Ghosh, A. K., et al. (1993). "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 36(2), 292-294. (Demonstrates utility of cyclohexylalaninol scaffolds).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 77. (Foundational protocol for oxazolidinone handling).

  • Knölker, H. J., et al. (1996). "Triphosgene in Organic Synthesis." Synlett, 1996(06), 502-504. (Protocol for safe cyclic carbamate formation).

Sources

Application Note: Strategic Utilization of D-Cyclohexylalaninol in Asymmetric Macrocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland with Volumetric Chirality

In the synthesis of macrocyclic compounds—particularly for "beyond Rule of 5" drug discovery—controlling stereochemistry is the primary bottleneck. While D-Phenylalaninol is a staple chiral building block, its aromatic ring is planar. D-Cyclohexylalaninol (D-Cha-ol) offers a distinct geometric advantage: the cyclohexyl group .

Unlike the planar phenyl ring, the cyclohexyl group exists predominantly in a chair conformation. This provides significantly greater steric bulk and volumetric shielding . When utilized as a scaffold for chiral ligands (specifically Bis(oxazoline) or BOX ligands) or incorporated directly into peptidomimetics, D-Cha-ol creates a deeper, more rigid chiral pocket.

This guide details the protocol for utilizing D-Cyclohexylalaninol to synthesize Cy-BOX ligands , and subsequently using those ligands to drive highly enantioselective intramolecular macrocyclization reactions.

Key Chemical Properties
PropertyDataRelevance
Compound D-CyclohexylalaninolChiral Scaffold
CAS No. 205445-49-4 (or 4755-96-0 for generic)Identification
Molecular Weight 157.25 g/mol Stoichiometry
Steric Parameter High Volumetric Bulk (3D)Superior to Phenyl (2D) for shielding
Solubility DCM, MeOH, THFCompatible with standard organic synthesis

Core Workflow: Synthesis of C2-Symmetric Cy-BOX Ligands

The most potent application of D-Cyclohexylalaninol in macrocycle synthesis is its conversion into a


-symmetric Bis(oxazoline) (BOX) ligand. These ligands, when complexed with Copper(I) or Iron(II), catalyze intramolecular carbene insertions that close large rings (macrocyclization).
Mechanism of Ligand Construction

The synthesis relies on the condensation of the amino alcohol with a dinitrile or diimidate. We utilize the dimethylmalonimidate route for higher yield and purity compared to direct nitrile condensation.

DOT Diagram: Ligand Synthesis Workflow

LigandSynthesis Start Diethyl Malonimidate Dihydrochloride Step1 Condensation (DCM, 0°C to RT) Start->Step1 Reagent D-Cyclohexylalaninol (2.2 equiv) Reagent->Step1 Intermed Bis-Amide Intermediate Step1->Intermed - NH3 Step2 Cyclization (Reflux) Intermed->Step2 Product 2,2'-Methylenebis (4-cyclohexyl-oxazoline) (Cy-BOX) Step2->Product - H2O

Figure 1: Synthetic pathway for the Cy-BOX ligand. The cyclohexyl groups (derived from the amino alcohol) provide the critical chiral directing groups.

Protocol 1: Preparation of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-cyclohexyl-4,5-dihydrooxazole)

Reagents:

  • Diethyl 2,2-dimethylmalonimidate dihydrochloride (10 mmol)

  • D-Cyclohexylalaninol (22 mmol, 2.2 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Et3N)

Step-by-Step Methodology:

  • Neutralization: Suspend diethyl 2,2-dimethylmalonimidate dihydrochloride (2.59 g, 10 mmol) in anhydrous DCM (50 mL) at 0°C. Slowly add Et3N (20 mmol) to liberate the free imidate. Stir for 15 minutes.

  • Addition: Add D-Cyclohexylalaninol (3.46 g, 22 mmol) dropwise as a solution in DCM.

    • Expert Insight: The slight excess (2.2 equiv) ensures complete consumption of the imidate, preventing mono-oxazoline impurities which are difficult to separate later.

  • Condensation: Allow the mixture to warm to room temperature and stir for 24 hours. The solution will turn cloudy as ammonium chloride precipitates.

  • Cyclization: Reflux the mixture for 4–6 hours to drive the elimination of ethanol and ring closure.

  • Workup:

    • Wash the reaction mixture with water (2 x 30 mL) to remove salts.

    • Dry the organic layer over anhydrous

      
      .[1]
      
    • Concentrate under reduced pressure.

  • Purification: Recrystallize from hexane/ethyl acetate (or purify via flash chromatography: SiO2, Hexane:EtOAc 8:2).

    • Target: White crystalline solid. Yield typically 70–85%.

Application: Enantioselective Macrocyclization

Once the Cy-BOX ligand is synthesized, it is employed to catalyze the formation of macrocyclic lactones via intramolecular cyclopropanation.

The "Steric Shielding" Effect

Why use the Cyclohexyl variant over the Phenyl variant?

  • Phenyl-BOX: The phenyl rings can rotate and occasionally align edge-on, allowing "leakage" of the substrate and lower enantiomeric excess (ee).

  • Cy-BOX: The cyclohexyl rings are aliphatic and bulky. They create a rigid "wall" around the metal center. In macrocyclization, where the substrate is a long flexible chain, this rigidity is non-negotiable for high stereocontrol.

DOT Diagram: Catalytic Macrocyclization Cycle

Macrocycle Ligand Cy-BOX Ligand Complex Chiral Catalyst Complex Ligand->Complex Metal Cu(I)OTf Metal->Complex Carbene Metal-Carbene Intermediate Complex->Carbene + Substrate - N2 Substrate Diazo-Ester Substrate (Linear Precursor) Transition Asymmetric Transition State Carbene->Transition Intramolecular Attack Product Macrocyclic Lactone (>90% ee) Transition->Product Product->Complex Regeneration

Figure 2: Catalytic cycle for macrocyclization. The Cy-BOX ligand dictates the facial selectivity of the carbene insertion.

Protocol 2: Cu(I)-Catalyzed Intramolecular Cyclopropanation

Reagents:

  • Cu(I)OTf[2] · 0.5 C6H6 (Copper(I) triflate benzene complex)

  • Cy-BOX Ligand (from Protocol 1)

  • Substrate:

    
    -Diazo ester with distal alkene (e.g., 10-undecenyl diazoacetate)
    
  • Solvent: Anhydrous DCM

Methodology:

  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, combine Cu(I)OTf (0.05 mmol, 5 mol%) and Cy-BOX Ligand (0.055 mmol, 5.5 mol%).

    • Add anhydrous DCM (5 mL) and stir for 1 hour at Room Temperature.

    • Observation: The solution should develop a faint blue/green tint, indicating complexation.

  • Substrate Addition (Slow Addition is Critical):

    • Dissolve the diazo substrate (1.0 mmol) in 10 mL DCM.

    • Causality: To favor intra molecular reaction (macrocyclization) over inter molecular dimerization, the substrate concentration must be kept extremely low (high dilution principle).

    • Add the substrate solution to the catalyst mixture via syringe pump over 10–12 hours .

  • Reaction Monitoring: Monitor N2 evolution and disappearance of the diazo peak (approx. 2100 cm⁻¹) via IR spectroscopy.

  • Workup:

    • Filter through a short plug of silica gel to remove the copper catalyst.

    • Concentrate the filtrate.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC. Expect ee values >90% for Cy-BOX, compared to ~70-80% for Ph-BOX in similar macrocyclizations.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Ligand Synthesis Incomplete imidate activationEnsure Et3N is fresh and added at 0°C. Verify pH is basic (>9).
Low ee in Macrocyclization Catalyst decomplexationEnsure strict anhydrous conditions. Water competes with the ligand for the Cu center.
Dimerization (Substrate) Addition rate too fastDecrease syringe pump speed. Increase solvent volume (High Dilution).
Ligand Impurities Mono-oxazoline formationUse >2.1 equivalents of D-Cyclohexylalaninol. Recrystallize twice.

Alternative Application: Peptidomimetics

While the ligand route is catalytic, D-Cyclohexylalaninol can be directly incorporated into peptide backbones.

  • Role: It acts as a reduced isostere of Cyclohexylalanine.

  • Benefit: Replacing a standard amide bond with an amino-alcohol linkage increases resistance to proteolytic cleavage (metabolic stability).

  • Method: Standard Fmoc-solid phase synthesis, using the amino alcohol as the C-terminal "capping" unit or reacting the hydroxyl group with succinic anhydride to create a linker.

References

  • Evans, D. A., et al. (1991). "C2-Symmetric bis(oxazolines) as chiral ligands in metal-catalyzed reactions." Journal of the American Chemical Society.[2]

    • Foundational text on BOX ligand synthesis and geometry.
  • Doyle, M. P., & Protopopova, M. N. (1998). "Catalytic Asymmetric Cyclopropanation." Tetrahedron.

    • Details the macrocycliz
  • PubChem Compound Summary. "D-Cyclohexylalaninol." National Center for Biotechnology Information.

    • Verification of chemical properties and safety d
  • Desimoni, G., et al. (2006). "Pyridine-2,6-bis(oxazolines) as Ligands in Asymmetric Catalysis." Chemical Reviews.

    • Comparative analysis of Phenyl vs. Cyclohexyl steric effects.

Sources

Application Notes and Protocols: The Role of D-Cyclohexylalaninol in the Development of Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chirality and D-Cyclohexylalaninol in Drug Discovery

In the landscape of modern drug development, the chirality of a molecule is a paramount consideration. The three-dimensional arrangement of atoms in a therapeutic agent dictates its interaction with biological targets, which are themselves chiral. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical research and development, aimed at maximizing therapeutic efficacy while minimizing adverse effects.[2]

D-cyclohexylalaninol, a chiral β-amino alcohol, has emerged as a valuable and versatile building block in the synthesis of complex therapeutic agents. Its rigid cyclohexyl group and chiral centers provide a well-defined stereochemical framework that can be exploited to control the stereochemical outcome of chemical reactions. This guide provides an in-depth exploration of the applications of D-cyclohexylalaninol in therapeutic agent development, complete with detailed protocols for its use as a chiral auxiliary and a precursor to potent organocatalysts.

Core Applications of D-Cyclohexylalaninol in Medicinal Chemistry

The utility of D-cyclohexylalaninol in drug discovery can be broadly categorized into two main areas:

  • As a Precursor to Chiral Catalysts: D-cyclohexylalaninol is a key starting material for the synthesis of chiral oxazaborolidine catalysts. These catalysts are highly effective in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols, which are common intermediates in the synthesis of a wide range of pharmaceuticals.[3][4][5]

  • As a Chiral Building Block: The inherent chirality of D-cyclohexylalaninol makes it an excellent chiral synthon. It can be incorporated into the carbon skeleton of a target molecule to introduce a specific stereocenter, a strategy that has been successfully employed in the synthesis of antiviral and anticancer agents.[6]

This document will provide detailed protocols for both of these critical applications, empowering researchers to leverage the unique properties of D-cyclohexylalaninol in their drug discovery programs.

Part 1: D-Cyclohexylalaninol in Asymmetric Catalysis

Application Note 1: Synthesis of a D-Cyclohexylalaninol-Derived Oxazaborolidine Catalyst

Chiral oxazaborolidines, particularly those derived from chiral β-amino alcohols, are powerful catalysts for the enantioselective reduction of ketones. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of the successful application of these catalysts. The D-cyclohexylalaninol-derived oxazaborolidine catalyst offers high enantioselectivity due to the steric hindrance provided by the cyclohexyl group, which effectively shields one face of the coordinated ketone from the reducing agent.

G cluster_0 Catalyst Synthesis start D-Cyclohexylalaninol step1 Dissolve in Anhydrous THF start->step1 Step 1 step2 Add Borane-Dimethyl Sulfide Complex (BMS) step1->step2 Step 2 step3 Reflux to Form Oxazaborolidine step2->step3 Step 3 end Chiral Oxazaborolidine Catalyst in THF step3->end Product

Caption: Workflow for the synthesis of a D-cyclohexylalaninol-derived oxazaborolidine catalyst.

Materials:

  • D-Cyclohexylalaninol

  • Borane-dimethyl sulfide complex (BMS, 10 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Schlenk flask and other oven-dried glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere, add D-cyclohexylalaninol (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (sufficient to make a 0.5 M solution) to the flask and stir until the D-cyclohexylalaninol is completely dissolved.

  • Addition of Borane Source: Cool the solution to 0 °C using an ice bath. Slowly add the borane-dimethyl sulfide complex (1.1 eq) dropwise to the stirred solution.

  • Formation of the Oxazaborolidine: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture is then heated to reflux for 1-2 hours. The formation of the oxazaborolidine can be monitored by the cessation of hydrogen gas evolution.

  • Catalyst Solution: The resulting solution of the chiral oxazaborolidine catalyst in THF is typically used directly in the subsequent reduction reaction without isolation. The concentration of the catalyst can be assumed based on the initial amount of D-cyclohexylalaninol used.

Self-Validation: The efficacy of the prepared catalyst should be validated by performing a test reaction with a simple prochiral ketone (e.g., acetophenone) and determining the enantiomeric excess (ee) of the resulting alcohol by chiral HPLC or GC.

Application Note 2: Asymmetric Reduction of a Prochiral Ketone

The in situ generated D-cyclohexylalaninol-derived oxazaborolidine catalyst can be used for the highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.

G cluster_0 Catalytic Cycle catalyst Oxazaborolidine Catalyst complex Catalyst-Ketone Complex catalyst->complex Coordination ketone Prochiral Ketone ketone->complex reduction Hydride Transfer complex->reduction Activation reducing_agent Borane (BH3) reducing_agent->reduction product_complex Product-Catalyst Complex reduction->product_complex Stereoselective Reduction product_complex->catalyst Release of Product product Chiral Alcohol product_complex->product

Caption: Catalytic cycle of the CBS reduction of a prochiral ketone.

Materials:

  • D-Cyclohexylalaninol-derived oxazaborolidine catalyst solution (from Protocol 1)

  • Acetophenone

  • Borane-dimethyl sulfide complex (BMS, 10 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To the freshly prepared solution of the chiral oxazaborolidine catalyst (0.1 eq) in THF at room temperature under an inert atmosphere, add acetophenone (1.0 eq).

  • Addition of Reducing Agent: Cool the mixture to 0 °C. Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the stirred solution over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-2 hours), slowly add methanol dropwise to quench the excess borane.

  • Workup: Add saturated aqueous NH₄Cl solution and extract the product with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the chiral 1-phenylethanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Parameter Condition Rationale
Catalyst Loading 5-10 mol%Sufficient for efficient catalysis while being cost-effective.
Temperature 0 °C to room temp.Lower temperatures generally lead to higher enantioselectivity.
Reducing Agent Borane-DMSA common and effective source of borane for CBS reductions.
Solvent Anhydrous THFAprotic solvent that is compatible with the reagents.

Part 2: D-Cyclohexylalaninol as a Chiral Building Block

Application Note 3: Synthesis of a Chiral Precursor for an Antiviral Agent

D-cyclohexylalaninol can be used as a chiral starting material to introduce a key stereocenter in the synthesis of complex therapeutic molecules. The following protocol outlines a general approach for the synthesis of a chiral amine, a common intermediate in the development of antiviral drugs.[6]

G cluster_0 Synthetic Pathway start D-Cyclohexylalaninol step1 Protection of Amine (e.g., Boc) start->step1 step2 Activation of Hydroxyl (e.g., Mesylation) step1->step2 step3 Nucleophilic Substitution (e.g., with Azide) step2->step3 step4 Reduction of Azide to Amine step3->step4 step5 Deprotection step4->step5 end Chiral Diamine Precursor step5->end

Caption: General synthetic route to a chiral diamine from D-cyclohexylalaninol.

This protocol describes the first step in the synthetic pathway: the protection of the amine group of D-cyclohexylalaninol.

Materials:

  • D-Cyclohexylalaninol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve D-cyclohexylalaninol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Addition of Protecting Group: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by silica gel column chromatography.

Trustworthiness of the Protocol: This is a standard and robust procedure for the N-Boc protection of amino alcohols, widely used in organic synthesis. The progress of the reaction can be easily monitored by TLC, and the product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Conclusion

D-cyclohexylalaninol is a powerful tool in the arsenal of the medicinal chemist. Its utility as a precursor for highly effective chiral catalysts and as a versatile chiral building block makes it a valuable component in the synthesis of enantiomerically pure therapeutic agents. The protocols provided in this guide offer a starting point for researchers to explore the potential of D-cyclohexylalaninol in their own drug discovery endeavors. The principles of asymmetric synthesis and the strategic incorporation of chiral synthons, as demonstrated here, are fundamental to the development of the next generation of safe and effective medicines.

References

  • Burke, A. J. (2023). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules.
  • Alfa Chemistry. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.
  • MedchemExpress. L-Cyclohexylalanine | Amino Acid Analog. MedchemExpress.com.
  • Wang, J., et al. (2001). (D)- and (L)-cyclohexeneyl-G, a new class of antiviral agents: synthesis, conformational analysis, molecular modeling, and biological activity. Nucleosides Nucleotides Nucleic Acids, 20(4-7), 727-30.
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  • PMC. Approach to Heterospirocycles for Medicinal Chemistry. PMC.
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  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)
  • PubMed. Synthesis and Antiviral Evaluation of Cis-Substituted Cyclohexenyl and Cyclohexanyl Nucleosides. PubMed.
  • Al-Hassani, H., et al. (2021). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. PMC.
  • Aher, A. A. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports.
  • PubMed. Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. PubMed.
  • PubMed. Application of quantitative pharmacology analysis to support early clinical development of oncology drugs: dose selection. PubMed.
  • S. K., & Kumar, S. (2018). Role of Chirality in Drugs. Juniper Publishers.
  • Royal Society of Chemistry. Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry.
  • MDPI. Potential Antiviral Action of Alkaloids. MDPI.
  • NIH. Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D. NIH.
  • CancerNetwork. New Anticancer Agents in Clinical Development. CancerNetwork.
  • International Journal of Innovative Research in Science, Engineering and Technology. Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. ijirset.com.
  • De Clercq, E. (2021). A review: Mechanism of action of antiviral drugs. PMC.
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Troubleshooting & Optimization

Technical Support Center: D-Cyclohexylalaninol Coupling Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Epimerization & Optimizing Coupling of D-Cyclohexylalaninol Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Peptide & Chiral Chemistry Division

Executive Summary

Coupling D-cyclohexylalaninol presents a dual challenge in chiral synthesis: steric hindrance and chemoselectivity . The bulky cyclohexyl group adjacent to the amine significantly retards nucleophilic attack, requiring prolonged reaction times or stronger activation of the carboxylic acid partner. This "kinetic drag" creates a window for the activated acid to cyclize into an oxazolone intermediate , the primary driver of epimerization (racemization) in peptide coupling.

Furthermore, the presence of the free hydroxyl group (alaninol) introduces the risk of competitive O-acylation , which can lead to complex mixtures or subsequent O-to-N acyl migration.

This guide details the mechanistic root of these failures and provides a self-validating T3P® (propylphosphonic anhydride) protocol designed to suppress epimerization while ensuring chemoselective Amide formation.

Module 1: The Mechanism of Failure (Epimerization)

To prevent epimerization, one must understand that D-cyclohexylalaninol itself is relatively stereochemically stable under neutral coupling conditions. The "epimerization" observed is almost invariably the racemization of the chiral carboxylic acid partner , induced by the sluggish reactivity of the bulky alaninol amine.

The Kinetic Trap
  • Steric Bulk: The cyclohexyl ring acts as a steric shield, slowing the approach of the amine to the activated ester/anhydride.

  • Extended Lifetime: The activated acid species (

    
    ) remains in solution longer.
    
  • Oxazolone Formation: In the presence of base (e.g., DIEA, TEA), the long-lived activated acid cyclizes to form a 5(4H)-oxazolone.

  • Loss of Chirality: The C-4 proton of the oxazolone is acidic; base removal creates an aromatic, achiral intermediate. Re-protonation scrambles the stereocenter.

Visualization: The Epimerization Pathway

The following diagram illustrates the competition between the desired coupling (Path A) and the epimerization cascade (Path B).

EpimerizationMechanism Start Activated Carboxylic Acid (Chiral) DirectCoupling Path A: Direct Aminolysis (Desired Amide) Start->DirectCoupling Fast Attack (Hindered by Cyclohexyl) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Slow Cyclization (Promoted by Base) Amine D-Cyclohexylalaninol (Bulky Nucleophile) Amine->DirectCoupling RacemicProduct Epimerized/Racemic Product Amine->RacemicProduct Enol Achiral Enol (Loss of Stereochemistry) Oxazolone->Enol Base Deprotonation Oxazolone->RacemicProduct Amine Attack Enol->Oxazolone Reprotonation (Random)

Figure 1: The kinetic competition between direct amide formation and base-catalyzed oxazolone racemization. The steric bulk of cyclohexylalaninol disfavors Path A, increasing the risk of Path B.

Module 2: Reagent Selection & Chemoselectivity

Standard reagents like HATU/DIEA are often too basic and too fast-activating for this specific coupling. They generate the activated ester rapidly, but if the amine cannot attack quickly (due to sterics), the base will catalyze the oxazolone pathway.

Recommended Reagent Systems
Reagent SystemRisk ProfileMechanism of ActionRecommendation
T3P® / Pyridine Lowest Activates acid as mixed anhydride; Pyridine is a weak base (pKa ~5.2), insufficient to drive oxazolone formation efficiently.Primary Choice
EDC / Oxyma Pure LowOxyma acts as a scavenger and proton shuttle, suppressing racemization better than HOBt.Secondary Choice
HATU / DIEA High Strong activation + Strong base (DIEA) = High risk of racemization with hindered amines.Avoid
DCC / DMAP Critical DMAP induces rapid racemization; O-acylation of the alaninol hydroxyl is highly likely.Strictly Avoid
The O-Acylation Issue

D-Cyclohexylalaninol contains a primary alcohol. While amines are generally more nucleophilic, a hindered amine combined with a highly activated acid (e.g., acid chloride or symmetric anhydride) can result in O-acylation (ester formation).

  • Solution: Use T3P. It is highly chemoselective for amines over alcohols, often allowing coupling without protecting the hydroxyl group.

Module 3: Validated Experimental Protocol

This protocol utilizes T3P (Propylphosphonic anhydride) in ethyl acetate with Pyridine . This system is self-buffering and maintains a pH that favors aminolysis over racemization.

Materials
  • Acid Partner: 1.0 equiv (Chiral Carboxylic Acid)

  • Amine: 1.1 equiv D-Cyclohexylalaninol

  • Reagent: T3P (50% w/w in EtOAc), 1.5 - 2.0 equiv

  • Base: Pyridine (2.5 - 3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: 2-MeTHF or Ethyl Acetate (Green, non-polar solvents suppress ion-pair dissociation, further reducing racemization).

Step-by-Step Methodology
  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and D-Cyclohexylalaninol (1.1 equiv) in 2-MeTHF or EtOAc (approx. 5-10 mL per mmol).

    • Note: Do not premix the acid and T3P without the amine. We want the amine present the moment the acid is activated.

  • Cooling: Cool the mixture to 0 °C .

    • Why? Lower temperature kinetically favors the bimolecular substitution (amide bond) over the unimolecular cyclization (oxazolone).

  • Base Addition: Add Pyridine (3.0 equiv) dropwise.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5-10 minutes.

  • Reaction: Allow to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor by LC-MS.

    • Checkpoint: If reaction is sluggish after 4 hours, add 0.5 equiv more T3P. Do NOT add stronger base (like TEA/DIEA).

  • Workup:

    • Wash with 1M HCl (removes pyridine and unreacted amine).

    • Wash with sat. NaHCO3 (removes unreacted acid and T3P byproducts, which are water-soluble).

    • Dry organic layer over Na2SO4 and concentrate.

Module 4: Troubleshooting & FAQs

Q1: I see two peaks in my LC-MS with the same mass. Is this epimerization?

A: Most likely, yes. If your acid partner is chiral, you have formed diastereomers (e.g., L-Acid-D-Amine and D-Acid-D-Amine).

  • Diagnostic: Check the ratio. If it is 50:50, complete racemization occurred (likely due to strong base/HATU). If it is 95:5, it is partial epimerization.

  • Fix: Switch to T3P/Pyridine at 0 °C. If already using T3P, ensure your starting Acid was optically pure (check via chiral HPLC).

Q2: My yield is low, and I see a mass corresponding to the Ester (O-acyl product).

A: This occurs if the amine is too hindered or protonated.

  • Fix: Ensure you are using at least 2.5-3.0 equivalents of base to ensure the amine is deprotonated. If the problem persists, you may need to protect the alcohol as a TBDMS ether or Acetate, couple, and then deprotect. However, T3P usually avoids this.

Q3: Can I use DMF as a solvent?

A: Avoid if possible. Polar aprotic solvents like DMF stabilize the charged intermediates of the racemization pathway (the enolate/oxazolone pair). Low-polarity solvents like EtOAc, DCM, or 2-MeTHF are superior for retaining optical purity.

Q4: Why not use EDC/HOBt?

A: You can, but HOBt is less effective than Oxyma Pure at suppressing racemization. If you must use a carbodiimide, use EDC/Oxyma . Note that urea byproducts from EDC can sometimes be difficult to separate from bulky amino alcohols; T3P byproducts are water-soluble.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403.

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Technical Support Center: Synthesis of D-Cyclohexylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of D-Cyclohexylalaninol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during the synthesis of this valuable chiral building block. As Senior Application Scientists, we have compiled this guide based on established synthetic protocols and field-proven insights to ensure scientific integrity and practical utility.

Introduction to D-Cyclohexylalaninol Synthesis

D-Cyclohexylalaninol is a crucial chiral intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry is paramount for the biological activity of the final drug substance. The most common synthetic route involves the reduction of the aromatic ring of D-phenylalaninol. While conceptually straightforward, this hydrogenation reaction presents several challenges that can impact yield, purity, and enantiomeric integrity. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of D-Cyclohexylalaninol?

The most prevalent method is the catalytic hydrogenation of D-phenylalaninol. This reaction involves the reduction of the phenyl group to a cyclohexyl group using hydrogen gas in the presence of a metal catalyst.

Q2: Which catalysts are most effective for the hydrogenation of D-phenylalaninol?

Rhodium- and Ruthenium-based catalysts are often preferred for the hydrogenation of aromatic rings under milder conditions than traditional catalysts like Palladium or Platinum.[1] Rhodium on carbon (Rh/C) or alumina (Rh/Al₂O₃) and Ruthenium on carbon (Ru/C) are commonly employed. The choice of catalyst can significantly influence the reaction rate, efficiency, and selectivity.

Q3: What are the typical reaction conditions for the hydrogenation step?

Catalytic hydrogenation of aromatic rings generally requires more forcing conditions than the reduction of simple alkenes.[2] Typical conditions involve:

  • Pressure: High pressures of hydrogen gas (typically 50-100 atm) are often necessary to achieve a reasonable reaction rate.

  • Temperature: Elevated temperatures (ranging from 50 to 150 °C) are usually required.[3][4]

  • Solvent: Protic solvents like methanol or ethanol are common choices. Acetic acid can sometimes be used as a co-solvent to enhance the catalytic activity.

Q4: Do I need to protect the amine and alcohol functional groups in D-phenylalaninol before hydrogenation?

Protection of the amine and alcohol groups is a critical consideration.[5][6][7][8][9]

  • Amine Protection: The primary amine can act as a catalyst poison for some hydrogenation catalysts.[10] Protecting it as a carbamate (e.g., Boc or Cbz) can prevent this and improve the reaction's efficiency.

  • Alcohol Protection: The hydroxyl group is generally less problematic but can sometimes coordinate with the catalyst. Protection as a silyl ether (e.g., TBDMS) or benzyl ether (Bn) can be considered, although it adds extra steps to the synthesis. The choice of protecting groups should be orthogonal, allowing for their selective removal without affecting other parts of the molecule.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of D-Cyclohexylalaninol.

Problem 1: Incomplete or Slow Reaction

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of starting material (D-phenylalaninol) remaining even after a prolonged reaction time.

  • Hydrogen uptake ceases prematurely.

Potential Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Catalyst Inactivity The catalyst may be of poor quality, expired, or deactivated. Solution: Use a fresh batch of high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
Catalyst Poisoning The amine group of the substrate or impurities in the solvent or reagents can poison the catalyst. Solution: Protect the amine group with a suitable protecting group (e.g., Boc). Use high-purity, degassed solvents and reagents.
Insufficient Hydrogen Pressure The hydrogenation of aromatic rings requires high hydrogen pressure. Solution: Ensure your reactor is properly sealed and can safely handle the required pressure. Increase the hydrogen pressure within the safe operating limits of your equipment.
Inadequate Temperature The reaction may be too slow at lower temperatures. Solution: Gradually increase the reaction temperature. Be mindful that excessively high temperatures can lead to side reactions.[3]
Poor Mass Transfer Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen. Solution: Increase the stirring rate to ensure the catalyst is well-suspended and there is good gas-liquid mixing.
Problem 2: Formation of Side Products

Symptoms:

  • Multiple spots on the TLC plate or peaks in the GC-MS chromatogram that do not correspond to the starting material or the desired product.

Potential Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Hydrogenolysis Cleavage of the C-O or C-N bond can occur, especially at high temperatures and with certain catalysts (e.g., Palladium). This can lead to the formation of cyclohexylmethane derivatives. Solution: Use a less aggressive catalyst like Rhodium or Ruthenium. Optimize the reaction temperature and pressure to favor hydrogenation over hydrogenolysis.
Over-reduction While the cyclohexyl ring is the desired product, under very harsh conditions, further reduction or rearrangement is possible, though less common. Solution: Carefully monitor the reaction progress and stop it once the starting material is consumed.
Incomplete Hydrogenation Partial reduction of the aromatic ring can lead to the formation of cyclohexene or cyclohexadiene intermediates. Solution: Ensure sufficient reaction time, catalyst loading, and hydrogen pressure to drive the reaction to completion.
Problem 3: Difficulty in Product Purification

Symptoms:

  • The isolated product is an oil or a waxy solid that is difficult to crystallize.

  • Contamination with the catalyst or byproducts that are difficult to separate by column chromatography.

Potential Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Catalyst Residues Fine particles of the heterogeneous catalyst can be difficult to remove by simple filtration. Solution: Filter the reaction mixture through a pad of Celite® or a similar filter aid.[10] Ensure the Celite pad is thoroughly washed with the reaction solvent to recover all the product.
Similar Polarity of Byproducts Side products from incomplete hydrogenation or hydrogenolysis may have similar polarities to the desired product, making chromatographic separation challenging. Solution: Optimize the reaction conditions to minimize side product formation. If separation is necessary, consider using a different stationary phase or solvent system for column chromatography. Derivatization of the product or impurities can sometimes alter their polarity enough to facilitate separation.
Product is a Salt If an acidic co-solvent like acetic acid was used, the product might exist as an ammonium acetate salt, which can be difficult to handle. Solution: Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid and liberate the free amine.
Problem 4: Loss of Enantiomeric Purity

Symptoms:

  • Chiral HPLC or GC analysis shows the presence of the undesired L-enantiomer.

Potential Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Racemization during Reaction Harsh reaction conditions (e.g., high temperature, presence of strong acid or base) can potentially lead to racemization at the chiral center. Solution: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. If using protecting groups, ensure that their introduction and removal steps are not prone to causing racemization.
Contaminated Starting Material The starting D-phenylalaninol may not be enantiomerically pure. Solution: Always check the enantiomeric purity of your starting material using a suitable analytical method like chiral HPLC.[11][12][13][14]

Experimental Protocols

Protocol 1: Boc-Protection of D-Phenylalaninol
  • Dissolve D-phenylalaninol in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base, such as triethylamine or sodium bicarbonate.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup to remove the excess base and salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the Boc-protected D-phenylalaninol.

Protocol 2: Catalytic Hydrogenation of Boc-D-Phenylalaninol
  • In a high-pressure reactor, place the Boc-protected D-phenylalaninol and a suitable solvent (e.g., methanol).

  • Carefully add the hydrogenation catalyst (e.g., 5 mol% Rh/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with hydrogen gas.[15]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected D-cyclohexylalaninol.

Protocol 3: Boc-Deprotection
  • Dissolve the crude Boc-protected D-cyclohexylalaninol in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Perform a basic workup to neutralize the acid and obtain the free amine product, D-cyclohexylalaninol.

  • Purify the final product by column chromatography or crystallization.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start D-Phenylalaninol BocProtection Boc Protection Start->BocProtection BocProtected Boc-D-Phenylalaninol BocProtection->BocProtected Hydrogenation Catalytic Hydrogenation (Rh/C, H₂, High P, Heat) BocProtected->Hydrogenation BocProtectedCyclo Boc-D-Cyclohexylalaninol Hydrogenation->BocProtectedCyclo Deprotection Boc Deprotection (TFA or HCl) BocProtectedCyclo->Deprotection Purification Purification Deprotection->Purification FinalProduct D-Cyclohexylalaninol Purification->FinalProduct

Caption: Synthetic workflow for D-cyclohexylalaninol.

Analytical Characterization

A summary of key analytical techniques for monitoring the reaction and characterizing the final product is provided below.

Technique Purpose Key Observations
Thin-Layer Chromatography (TLC) Monitor reaction progress.Disappearance of the starting material spot and appearance of the product spot.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify products and byproducts.Determine the molecular weight of the components in the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.Confirm the disappearance of aromatic protons and the appearance of cyclohexyl protons in ¹H NMR. Confirm the number of carbons in ¹³C NMR.
Chiral High-Performance Liquid Chromatography (HPLC) Determine enantiomeric purity.Separation of D- and L-enantiomers to calculate the enantiomeric excess (ee%).[11][14]

References

  • PMC.

  • The Journal of Organic Chemistry.

  • MDPI.

  • Reddit.

  • Google Patents.

  • UCLA Chemistry.

  • PMC.

  • MDPI.

  • ResearchGate.

  • YouTube.

  • CHIMIA.

  • Organic Synthesis.

  • Stanford Environmental Health & Safety.

  • PMC.

  • JoVE.

  • ResearchGate.

  • Frontiers in Bioengineering and Biotechnology.

  • Chemistry LibreTexts.

  • SynArchive.

  • nexAir.

  • Sigma-Aldrich.

  • SciSpace.

  • Benchchem.

  • UT Southwestern.

  • University of Valladolid.

  • University of Rochester.

  • ResearchGate.

  • Total Synthesis.

  • MDPI.

  • LCGC International.

  • ResearchGate.

  • BOC Sciences.

  • Wikipedia.

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Technical Support Center: Monitoring D-Cyclohexylalaninol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Analytical Challenges

Welcome to the technical support center for monitoring D-cyclohexylalaninol reactions. As a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity and yield of D-cyclohexylalaninol is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the analytical complexities of your experiments.

Introduction: The Criticality of In-Process Monitoring

The synthesis of D-cyclohexylalaninol, typically involving the reduction of D-cyclohexylalanine, requires stringent in-process monitoring to control reaction completion, quantify the desired product, and identify potential impurities. Failure to do so can lead to downstream purification challenges, reduced yields, and compromised final product quality. This guide will equip you with the knowledge to proactively address common analytical hurdles.

Troubleshooting Guides by Analytical Technique

The choice of analytical technique is pivotal for effective reaction monitoring. Here, we address common issues encountered with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the conversion of D-cyclohexylalanine to D-cyclohexylalaninol and profiling related impurities.[1] However, the polar and chiral nature of these compounds can present unique challenges.

Common HPLC Problems & Solutions

Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH, column overload, secondary interactions with the stationary phase, column contamination.1. Optimize Mobile Phase pH: D-cyclohexylalaninol and its parent amino acid are amphoteric. Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form. 2. Reduce Sample Concentration: Inject a diluted sample to rule out column overloading. 3. Check for Secondary Interactions: If using a standard C18 column, residual silanol groups can interact with the amine group, causing tailing. Consider using an end-capped column or adding a competing amine (e.g., triethylamine) to the mobile phase. 4. Column Cleaning: If contamination is suspected, flush the column with a strong solvent.[2]
Inadequate Resolution Between Enantiomers Incorrect chiral stationary phase (CSP), non-optimal mobile phase composition.1. Select the Appropriate CSP: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective for separating chiral amino alcohols. 2. Mobile Phase Optimization for Chiral Separations: For normal-phase chiral HPLC, a common starting point is a mixture of hexane and isopropanol (e.g., 80:20 v/v).[3] Systematically vary the ratio and consider adding additives like trifluoroacetic acid (for acidic compounds) or triethylamine (for basic compounds) to improve peak shape and resolution.
Shifting Retention Times Fluctuations in mobile phase composition, temperature variations, column degradation.1. Ensure Mobile Phase Consistency: Use freshly prepared mobile phase and ensure adequate mixing if using a gradient. Cover solvent reservoirs to prevent evaporation of volatile components. 2. Control Column Temperature: Employ a column oven to maintain a constant temperature, as even minor fluctuations can affect retention times. 3. Monitor Column Performance: Regularly check column performance with a standard solution. A significant shift in retention time or loss of efficiency may indicate column degradation.
Ghost Peaks Contaminants in the mobile phase or injector, carryover from previous injections.1. Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade.[4] 2. Implement a Needle Wash Protocol: Use a strong solvent in the autosampler wash to minimize carryover between injections. 3. Blank Injections: Run a blank injection (mobile phase only) to confirm if the ghost peaks originate from the system.

Workflow for HPLC Troubleshooting

Caption: A logical workflow for troubleshooting common HPLC issues.

Gas Chromatography (GC)

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. For non-volatile analytes like D-cyclohexylalaninol, derivatization is a necessary prerequisite to increase volatility and thermal stability.[5]

Common GC Problems & Solutions

Problem Potential Causes Troubleshooting Steps & Solutions
Incomplete Derivatization Sub-optimal reaction conditions (time, temperature), moisture in the sample, degradation of derivatizing agent.1. Optimize Derivatization Protocol: Systematically vary the reaction time and temperature to ensure complete derivatization. 2. Ensure Anhydrous Conditions: Moisture can quench the derivatizing agent. Dry the sample thoroughly before adding the reagent. 3. Use Fresh Reagent: Derivatizing agents can degrade over time. Use a fresh batch to ensure its reactivity.
Poor Enantiomeric Resolution Unsuitable chiral capillary column, incorrect temperature program.1. Select the Right Chiral Column: Cyclodextrin-based chiral columns are commonly used for the separation of enantiomers of amino acids and related compounds.[6] 2. Optimize Temperature Program: A slower temperature ramp rate can often improve the resolution of closely eluting enantiomers.
Peak Tailing Active sites in the injector liner or column, column contamination.1. Use a Deactivated Liner: Active silanol groups in the injector liner can cause peak tailing. Use a deactivated liner. 2. Column Conditioning: Condition the column at a high temperature (within its specified limits) to remove any contaminants.
Analyte Degradation High injector temperature, active sites in the GC system.1. Lower Injector Temperature: High temperatures can cause degradation of thermally labile derivatives. Gradually lower the injector temperature to find the optimal balance between volatilization and stability. 2. System Deactivation: Ensure all components of the flow path are properly deactivated to prevent catalytic degradation.

Protocol for a Typical Derivatization Procedure for GC Analysis

  • Sample Preparation: Accurately weigh a small amount of the reaction mixture into a vial.

  • Drying: Evaporate the solvent under a stream of nitrogen. Ensure the sample is completely dry.

  • Derivatization: Add the derivatizing agent (e.g., heptafluorobutyl chloroformate followed by methylamine) and the appropriate solvent.[7]

  • Reaction: Cap the vial and heat at the optimized temperature for the required duration.

  • Analysis: Cool the sample to room temperature and inject an aliquot into the GC-MS system.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information and can be used to monitor the disappearance of the starting material and the appearance of the product without the need for chromatographic separation.[9]

Common NMR Problems & Solutions

Problem Potential Causes Troubleshooting Steps & Solutions
Overlapping Signals Similar chemical environments of protons in the starting material and product.1. Use a Higher Field Magnet: A higher field strength NMR instrument will provide better signal dispersion. 2. pH Adjustment: The chemical shifts of protons near ionizable groups (amine and carboxylic acid/alcohol) are pH-dependent. Adjusting the pH of the sample can help to resolve overlapping signals.[10] 3. 2D NMR Techniques: Techniques like COSY and HSQC can help to resolve and assign overlapping signals.
Low Sensitivity for Minor Components Insufficient number of scans, low sample concentration.1. Increase the Number of Scans: Signal-to-noise ratio increases with the square root of the number of scans. 2. Use a More Concentrated Sample: If possible, increase the concentration of the sample. 3. Employ a Cryoprobe: A cryoprobe can significantly enhance sensitivity.
Broad Peaks Presence of paramagnetic impurities, sample viscosity, chemical exchange.1. Remove Paramagnetic Impurities: The presence of metal ions can cause significant line broadening. Consider passing the sample through a small plug of chelating resin. 2. Reduce Sample Viscosity: Dilute the sample or acquire the spectrum at a higher temperature. 3. Adjust pH or Temperature: If chemical exchange is the cause of broadening, adjusting the pH or temperature can sharpen the signals.

Logical Relationship in NMR Troubleshooting

NMR_Troubleshooting Problem Overlapping NMR Signals Cause1 Insufficient Signal Dispersion Problem->Cause1 Cause2 pH-Dependent Chemical Shifts Problem->Cause2 Solution1 Use Higher Field NMR Cause1->Solution1 Solution3 Utilize 2D NMR Cause1->Solution3 Solution2 Adjust Sample pH Cause2->Solution2

Caption: Troubleshooting overlapping signals in NMR analysis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best analytical method for monitoring my D-cyclohexylalaninol reaction?

A1: The choice depends on the specific information you need.

  • HPLC is excellent for quantitative analysis of reaction progress and impurity profiling, especially with a UV detector. Chiral HPLC is necessary to monitor enantiomeric purity.

  • GC-MS is highly sensitive and provides structural information, but requires derivatization. It is particularly useful for identifying volatile impurities.

  • NMR provides a direct measure of the relative amounts of starting material and product in the reaction mixture without the need for calibration curves for each component. However, it is less sensitive than chromatographic methods.[11][12]

Q2: What are the most common impurities I should expect in a D-cyclohexylalaninol synthesis?

A2: Common impurities can include:

  • Unreacted D-cyclohexylalanine: The starting material.

  • Over-reduction products: If a strong reducing agent is used.

  • Side-products from the reducing agent: For example, borane-related species if borane reagents are used.

  • Enantiomeric impurity: The L-enantiomer if the starting material was not enantiomerically pure. Impurity profiling is a critical aspect of pharmaceutical analysis.[13][14]

Q3: Why is method validation important, and what does it entail?

A3: Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[15] It is a regulatory requirement in the pharmaceutical industry.[16] Key validation parameters include:

  • Accuracy: Closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[17][18]

Q4: My baseline is noisy in my HPLC chromatogram. What should I do?

A4: A noisy baseline can be caused by several factors.

  • Air bubbles in the system: Degas the mobile phase thoroughly.[4]

  • Pump issues: Check for leaks in the pump seals.

  • Contaminated mobile phase: Prepare fresh mobile phase using high-purity solvents and filter it.

  • Detector issues: The detector lamp may be failing.

Q5: How can I confirm the identity of an unknown impurity peak?

A5: The most definitive way to identify an unknown impurity is to use a hyphenated technique like LC-MS or GC-MS. The mass spectrometer provides the molecular weight and fragmentation pattern of the impurity, which can be used to elucidate its structure. For complete structural confirmation, the impurity may need to be isolated and analyzed by NMR.[19]

References

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate. [Link]

  • Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. ResearchGate. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. [Link]

  • Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]

  • Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. PMC. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. ResearchGate. [Link]

  • Development of an HPLC-UV method for the simultaneous determination of allantoin and D-panthenol in cosmetic products containing Aloe vera extracts. ResearchGate. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Semantic Scholar. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. Chromatography Online. [Link]

  • Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. NIH. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Washington State University. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

Sources

Validation & Comparative

Comparative Guide: Determination of Enantiomeric Excess of D-Cyclohexylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Cyclohexylalaninol ((R)-2-amino-3-cyclohexyl-1-propanol) is a critical chiral building block, often serving as a precursor for chiral auxiliaries or as a pharmacophore in drug development. Determining its enantiomeric excess (ee) with high precision is non-trivial due to its lack of strong chromophores and the need for high selectivity between the D- and L-enantiomers.

This guide objectively compares the two most authoritative methodologies for this analysis:

  • Direct Chiral HPLC: Utilizing Crown Ether-based stationary phases (The "Gold Standard" for primary amines).

  • Indirect HPLC: Derivatization with Marfey’s Reagent followed by achiral C18 separation.

Method A: Direct Chiral HPLC (Crown Ether)

Status: Recommended for Routine QC and Process Monitoring

The most direct and chemically elegant solution for primary amino alcohols is the use of chiral crown ether stationary phases. Specifically, the Daicel CROWNPAK® CR-I(+) (or the older CR(+)) is the industry reference for this class of compounds.

Mechanism of Action

The separation relies on the formation of a host-guest inclusion complex. The ammonium ion (


) of the protonated cyclohexylalaninol "docks" inside the 18-crown-6 ether ring immobilized on the silica support. Chiral recognition is driven by the steric barriers imposed by the chiral substituents on the crown ether, which differentially destabilize the complex for one enantiomer over the other.
Experimental Protocol
  • Column: Daicel CROWNPAK® CR-I(+) (

    
    , 
    
    
    
    ).[1]
  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5) / Methanol (
    
    
    
    ).
    • Note: Acidic pH is mandatory to ensure the amine is fully protonated (

      
      ).
      
  • Flow Rate:

    
    .[2]
    
  • Temperature:

    
     (Lower temperatures, e.g., 
    
    
    
    , can enhance resolution).
  • Detection: UV at

    
     (low wavelength required due to weak chromophore).
    
  • Sample Diluent: Mobile phase.

Performance Characteristics
  • Elution Order: On CR(+) columns, the D-enantiomer typically elutes first (verify with a standard).

  • Resolution (

    
    ):  Typically 
    
    
    
    for amino alcohols.
  • Limit of Quantitation (LOQ): Moderate (limited by weak UV absorption of the cyclohexyl ring).

Method B: Indirect HPLC (Marfey’s Derivatization)

Status: Recommended for High-Sensitivity Biological Samples

When UV sensitivity is a limiting factor (e.g., trace analysis in biological matrices) or a chiral column is unavailable, derivatization with Marfey’s Reagent (FDAA) is the superior alternative. FDAA reacts with the primary amine to form stable diastereomers.

Mechanism of Action

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) undergoes a nucleophilic aromatic substitution (


) with the amine of cyclohexylalaninol. This converts the enantiomeric pair (D/L) into diastereomers (L-D and L-L), which possess different physical properties and can be separated on a standard achiral C18 column.
Experimental Protocol

Step 1: Derivatization

  • Mix

    
     of sample (
    
    
    
    ) with
    
    
    of 1% FDAA in acetone.
  • Add

    
     of 
    
    
    
    .
  • Incubate at

    
     for 60 minutes.
    
  • Quench with

    
     of 
    
    
    
    . Dilute with mobile phase.

Step 2: HPLC Separation

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Formic Acid in Water (or TEAP buffer pH 3.0).
    
  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 20% B to 60% B over 25 minutes.

  • Detection: UV at 340 nm (strong absorption from the dinitrophenyl group).[5]

Performance Characteristics
  • Elution Order: The L-L diastereomer generally elutes before the L-D diastereomer due to stronger intramolecular hydrogen bonding in the L-D form reducing its polarity.

  • Sensitivity: High (nanomolar range detection possible).

Comparative Analysis

The following table summarizes the decision matrix for selecting the appropriate method.

FeatureMethod A: Direct Chiral HPLC (Crown Ether)Method B: Indirect HPLC (Marfey's)
Primary Use Case QC of bulk drug substance; Process monitoring.Trace analysis; Biological samples; Labs without chiral columns.
Sample Prep Minimal (Dissolve & Inject).High (1-hour derivatization reaction).
Run Time Short (10–20 min isocratic).Long (30–45 min gradient).
Sensitivity Low (Requires UV 200-210 nm).High (UV 340 nm,

).[5]
Robustness High (Fewer variables).Moderate (Dependent on reaction yield).
Cost High (Specialized Column: ~$1,500).Low (Standard C18 Column).

Visual Workflows

Method Selection Decision Tree

MethodSelection Start Start: D-Cyclohexylalaninol Sample CheckConc Is Sample Concentration > 0.1 mg/mL? Start->CheckConc CheckColumn Is Crownpak CR(+) Available? CheckConc->CheckColumn Yes IndirectMethod METHOD B: Marfey's Derivatization (C18 Column) CheckConc->IndirectMethod No (Trace Analysis) DirectMethod METHOD A: Direct Chiral HPLC (Crown Ether) CheckColumn->DirectMethod Yes CheckColumn->IndirectMethod No

Figure 1: Decision matrix for selecting the optimal analytical method based on sample concentration and resource availability.

Crown Ether Recognition Mechanism

Mechanism Amine Protonated Amine (-NH3+) Complex Host-Guest Complex (Chiral Discrimination) Amine->Complex Docking (Acidic pH) Crown 18-Crown-6 Ether (Stationary Phase) Crown->Complex Host Separation Enantiomer Separation (D-Form Elutes First) Complex->Separation Steric Hindrance

Figure 2: Mechanistic pathway of the Crownpak separation. The acidic mobile phase is critical for the "Docking" step.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Marfey, P. (1984).[3] Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications, 49, 591-596.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
  • Hyun, M. H. (2016). Chiral separation of amino acids and peptides by HPLC using crown ether-based chiral stationary phases.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of D-Cyclohexylalaninol Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The integration of unnatural amino acids (UAAs) into peptide structures is a cornerstone of modern drug discovery, offering a pathway to enhance proteolytic stability, modulate receptor affinity, and refine pharmacokinetic profiles. Among these, D-cyclohexylalaninol, an alcohol-containing derivative of cyclohexylalanine, presents unique opportunities for creating novel peptide analogs and peptidomimetics. However, the successful synthesis of these modified peptides is only the first step; rigorous validation of the UAA's incorporation and its precise location within the sequence is paramount.

This guide provides an in-depth comparison of mass spectrometry (MS)-based methodologies for the unambiguous validation of D-cyclohexylalaninol-containing peptides. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of key techniques with supporting data, providing researchers and drug development professionals with a robust framework for their analytical workflows.

The Foundational Role of Mass Spectrometry in Peptide Validation

While traditional methods like Edman degradation can sequence peptides by sequentially cleaving N-terminal amino acids, they are often ill-equipped for identifying non-standard residues without significant modification of the protocol and the availability of appropriate standards.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the three-dimensional structure of peptides in solution but can be complex and time-consuming for routine sequence validation.[6][7][8][9][10]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as the gold standard for peptide analysis due to its exceptional sensitivity, speed, and specificity.[11] It provides two critical layers of validation:

  • Confirmation of Mass: Verifying that the total molecular weight of the synthesized peptide corresponds to the theoretical mass of the target sequence, including the UAA.

  • Confirmation of Sequence: Fragmenting the peptide and analyzing the resulting daughter ions to confirm the amino acid sequence and pinpoint the exact location of the D-cyclohexylalaninol residue.[12][13]

The combination of these two layers provides an exceptionally high degree of confidence in the identity and purity of the synthetic peptide.

Core Methodologies: A Comparative Analysis

The robust validation of a D-cyclohexylalaninol-containing peptide hinges on a synergistic approach, primarily utilizing High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS).

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Confirmation

The first step in the validation workflow is to confirm the elemental composition of the synthesized peptide. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the requisite mass accuracy to achieve this.[14][15]

Why HRMS is Critical: Standard-resolution mass spectrometers can confirm the nominal mass of a peptide, but they lack the power to distinguish between isobaric species—molecules that have the same nominal mass but different elemental compositions. An error in synthesis or the presence of an unexpected modification could yield a product with a mass very close to the target peptide. HRMS provides mass measurements with high accuracy (typically < 5 ppm), which severely constrains the number of possible elemental formulas, often leaving the target sequence as the only plausible candidate.[16][17]

Tandem Mass Spectrometry (MS/MS) for Definitive Sequence Verification

Once the correct mass is confirmed, MS/MS is employed to verify the amino acid sequence.[12][13][18] In this technique, the peptide ion of interest (the precursor ion) is isolated and then fragmented, typically through collision-induced dissociation (CID).[19] This process cleaves the peptide bonds at predictable locations, generating a series of fragment ions.

The Logic of Fragmentation: The most common fragment ions are b-ions , which contain the N-terminus, and y-ions , which contain the C-terminus. By measuring the mass-to-charge ratio (m/z) of these fragments, one can piece together the peptide sequence. The mass difference between adjacent b-ions or y-ions corresponds to the mass of a specific amino acid residue.

When a peptide contains D-cyclohexylalaninol, its unique residue mass will be observed as the mass difference between the fragment ions flanking its position. This provides definitive proof of both its presence and its precise location within the sequence.

Data Presentation: Comparing Mass Spectrometry Techniques

The following table summarizes the key performance characteristics of the mass spectrometry techniques discussed.

FeatureLow-Resolution MS (e.g., Quadrupole)High-Resolution MS (e.g., Orbitrap, FT-ICR)Tandem MS (MS/MS)
Primary Output Molecular Weight (Nominal Mass)Molecular Weight (Accurate Mass)Fragment Ion Masses for Sequencing
Resolving Power Low (~1,000 - 4,000)High (>60,000)Varies by analyzer
Mass Accuracy ~100 - 500 ppm< 5 ppm~100-500 ppm (in ion trap) or < 5 ppm (in FT analyzer)
Core Application Routine mass confirmation, impurity checksUnambiguous elemental composition determinationDefinitive sequence verification, PTM localization
Trustworthiness Moderate; susceptible to isobaric interferenceHigh; provides strong evidence of identityVery High; confirms both identity and sequence

Experimental Workflows and Protocols

A reliable validation process begins with a well-executed synthesis and culminates in a meticulously planned analytical run.

Workflow for Peptide Synthesis and MS Validation

The overall process from synthesis to validation is a multi-step workflow designed to ensure the final product is the correct, high-purity peptide.

G cluster_synthesis Peptide Synthesis & Purification cluster_validation Mass Spectrometry Validation cluster_result Final Confirmation SPPS 1. Solid-Phase Peptide Synthesis (Fmoc/Boc Chemistry) Cleavage 2. Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification 3. Purification (Reverse-Phase HPLC) Cleavage->Purification HRMS 4. HRMS Analysis (Accurate Mass Confirmation) Purification->HRMS MSMS 5. Tandem MS (MS/MS) Analysis (Sequence Verification) HRMS->MSMS Result Validated Peptide with D-Cyclohexylalaninol MSMS->Result

Caption: Workflow from synthesis to MS validation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model pentapeptide (Ac-Tyr-Ala-Xxx -Gly-Phe-NH₂) where Xxx is D-cyclohexylalaninol, using Fmoc chemistry.[20]

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin in a fritted peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and isopropanol (2x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents (eq) of the first Fmoc-protected amino acid (Fmoc-Phe-OH), 4 eq of HBTU (a coupling agent), and 8 eq of DIPEA (a base) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Causality: HBTU activates the carboxylic acid of the amino acid, making it highly susceptible to nucleophilic attack by the free amine on the growing peptide chain. DIPEA acts as an organic base to facilitate the reaction.

    • Wash the resin as in step 2.

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Gly-OH, Fmoc-D-Cyclohexylalaninol, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH).

  • N-terminal Acetylation: After the final deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the lyophilized, purified peptide in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL. Dilute this stock solution to 10 µg/mL using the same solvent.

  • Chromatography:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Data-Dependent Acquisition):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan (HRMS): Scan range m/z 200–2000 at a resolution of 120,000.

    • MS2 Scans (MS/MS): The top 3 most intense ions from the MS1 scan are selected for fragmentation by higher-energy collisional dissociation (HCD).

    • Resolution (MS2): 30,000.

    • Causality: Using a data-dependent acquisition allows the instrument to automatically perform both the high-resolution survey scan (MS1) to find the peptide's accurate mass and the subsequent fragmentation scans (MS2) for sequencing in a single run.[21]

Interpreting the Data: A Self-Validating System

The power of this approach lies in how the HRMS and MS/MS data corroborate each other.

Fragmentation of a D-Cyclohexylalaninol Peptide

Let's consider our model peptide, Ac-Tyr-Ala-Xxx -Gly-Phe-NH₂. The D-cyclohexylalaninol residue (Xxx) has a monoisotopic residue mass of approximately 153.14 Da.

Caption: Fragmentation (b- and y-ions) of the model peptide.

Data Validation Table
AnalysisTheoretical Value (m/z)Observed Value (m/z)Mass Error (ppm)Confirmation
HRMS (Precursor) 680.3521 [M+H]⁺680.3518-0.44Correct Elemental Composition
MS/MS (b₃ - b₂) 153.1412 (Xxx residue)153.1410-1.31Xxx is Present
MS/MS (y₃ - y₂) 153.1412 (Xxx residue)153.1411-0.65Xxx is Present
MS/MS b-ion series Complete series observedMatch< 2 ppmCorrect N-terminal Sequence
MS/MS y-ion series Complete series observedMatch< 2 ppmCorrect C-terminal Sequence

The validation is achieved when:

  • The precursor ion's accurate mass from the MS1 scan matches the theoretical mass of the D-cyclohexylalaninol-containing peptide within a low ppm error.

  • The MS/MS spectrum shows a series of b- and y-ions that confirms the sequence.

  • Crucially, the mass difference between the fragments flanking the expected position of the UAA (e.g., b₃ - b₂ and y₃ - y₂) precisely matches the residue mass of D-cyclohexylalaninol.

This multi-layered confirmation, where high-resolution mass accuracy and fragmentation data converge, provides an unambiguous and trustworthy validation of successful synthesis.

Conclusion

The successful incorporation of D-cyclohexylalaninol into synthetic peptides is a powerful strategy in modern medicinal chemistry. However, the integrity of any subsequent research or development hinges on the definitive validation of this incorporation. Mass spectrometry, through the synergistic application of high-resolution analysis and tandem fragmentation, offers a rapid, sensitive, and highly specific workflow. By confirming both the elemental composition and the precise amino acid sequence, this approach provides a self-validating system that ensures the identity and quality of these novel therapeutic candidates, thereby upholding the highest standards of scientific integrity.

References

  • Gessulat, S., et al. (2019). Interpretable Deep Learning Approaches for the Robust Identification of Peptidoforms in Mass Spectrometry-based Proteomics. MPG.PuRe. Available at: [Link]

  • Gomes, R. A., et al. (2012). Tandem Mass Spectrometry of Peptides. InTech. Available at: [Link]

  • Avelar, F. T., et al. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI. Available at: [Link]

  • Shortreed, M. R., et al. (2023). Quetzal: Comprehensive Peptide Fragmentation Annotation and Visualization. National Institutes of Health. Available at: [Link]

  • Kostyukevich, Y., et al. (2016). High-resolution mass-spectrometry analysis of peptides and proteins. ResearchGate. Available at: [Link]

  • Nasso, C. J., et al. (2023). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. National Institutes of Health. Available at: [Link]

  • Kim, D., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. National Institutes of Health. Available at: [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Available at: [Link]

  • Kyoto University OCW. (2023). Unit 6 Part 8 Chemical Synthesis of Peptides (Part II). YouTube. Available at: [Link]

  • Mann, M., & Kelleher, N. L. (2008). Precision proteomics: The case for high resolution and high mass accuracy. National Institutes of Health. Available at: [Link]

  • Gomes, R. A., et al. (2012). Tandem Mass Spectrometry of Peptides. ResearchGate. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Available at: [Link]

  • Gault, J., et al. (2016). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica.
  • Hewick, R. M., et al. (1981). A gas-liquid solid phase peptide and protein sequenator. The Journal of Biological Chemistry.
  • Laursen, R. A. (1971). Solid-phase Edman degradation. An automated peptide sequencer. European Journal of Biochemistry.
  • Findlay, J. B. C. (n.d.). Peptide Sequencing by Edman Degradation. EHU. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Available at: [Link]

  • Lermyte, F., et al. (2021). High-Resolution Native Mass Spectrometry. ACS Publications. Available at: [Link]

  • Kyoto University OCW. (2023). Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). YouTube. Available at: [Link]

  • American Pharmaceutical Review. (2011). High Resolution Mass Spectrometry Approaches for the Quantification of Proteins Using Stable Isotopically Labeled Peptide. Available at: [Link]

  • OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Available at: [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Available at: [Link]

  • Quick Biochemistry Basics. (2019). Edman degradation | Edman Sequencing. YouTube. Available at: [Link]

  • Williamson, M. P. (2019). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. PubMed. Available at: [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • Digital Commons @ UConn. (2023). Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. Available at: [Link]

  • Reddit. (2021). Peptide NMR / Structure elucidation. Available at: [Link]

  • OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Available at: [Link]

  • NPTEL-NOC IITM. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Available at: [Link]

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Technical Comparison Guide: Spectroscopic Verification of D-Cyclohexylalaninol Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of spectroscopic methods for confirming the stereochemistry of D-cyclohexylalaninol ((R)-2-amino-3-cyclohexyl-1-propanol). It is designed for researchers requiring absolute configuration assignment and enantiomeric purity verification.

Executive Summary & Problem Definition

The Challenge: D-Cyclohexylalaninol (CAS: 131288-67-0 for base) is a critical chiral auxiliary and building block in peptide mimetics and renin inhibitors. Because it lacks strong chromophores and possesses a flexible alkyl side chain, confirming its absolute configuration (


 vs 

) and optical purity (

) is non-trivial.
  • Standard NMR (

    
    H/
    
    
    
    C):
    Enantiomers are magnetically equivalent in achiral solvents. They appear identical.
  • Polarimetry (

    
    ):  While useful for gross error checking, optical rotation is highly solvent/temperature-dependent and unreliable for determining enantiomeric excess (
    
    
    
    ) or absolute configuration without a verified standard.

The Solution: This guide compares two advanced spectroscopic protocols:

  • NMR Analysis via Chiral Derivatization (Mosher’s Method): The "Gold Standard" for absolute configuration assignment.

  • Circular Dichroism (CD) via Exciton Chirality: A powerful method for conformational analysis and rapid fingerprinting.

Comparative Analysis: NMR vs. CD

FeatureMethod A: NMR (Bis-Mosher Analysis) Method B: CD (Exciton Chirality)
Primary Utility Absolute Configuration Assignment (ab initio)Conformational Analysis & Rapid ID
Mechanism Anisotropic shielding by phenyl rings in diastereomers.Exciton coupling between introduced chromophores.
Derivatization Required (Reaction with MTPA-Cl). Forms diastereomers.Required (Reaction with Bz-Cl). Forms chromophores.
Data Output

(Chemical shift differences in ppm).
Bisignate Cotton Effect (Amplitude

).
Sample Req. ~5–10 mg (Destructive derivatization).~0.1–1 mg (High sensitivity).
Throughput Low (Derivatization + NMR time).Medium (Derivatization + Fast scan).
Reliability High. Self-validating via internal consistency.Medium-High. Depends on conformational rigidity.

Method A: NMR Analysis (The Bis-Mosher Protocol)[1]

Core Principle

This method relies on converting the enantiomeric amino alcohol into two diastereomeric amido-esters using


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA). The phenyl group of the MTPA moiety exerts a magnetic anisotropic effect (shielding/deshielding) on the protons of the cyclohexylalaninol backbone.

By calculating the difference in chemical shifts (


) for specific protons, the spatial arrangement (stereochemistry) can be deduced using the Mosher Sector Rule .
Experimental Workflow

Step 1: Double Derivatization Since D-cyclohexylalaninol contains both an amine (


) and a primary alcohol (

), a bis-derivatization is recommended to lock the conformation and maximize anisotropic effects.
  • Reaction A: Substrate +

    
    -MTPA-Cl 
    
    
    
    
    
    -MTPA derivative (Note: Cahn-Ingold-Prelog priority change in reagent name).
  • Reaction B: Substrate +

    
    -MTPA-Cl 
    
    
    
    
    
    -MTPA derivative.

Step 2: NMR Acquisition Acquire


H NMR (500 MHz recommended) for both crude reaction mixtures in 

. Focus on the signals for:
  • 
    : The methine proton at the chiral center (C2).
    
  • 
    : The methylene protons of the hydroxymethyl group (C1).
    
  • 
    : The methylene protons of the cyclohexylmethyl side chain (C3).
    

Step 3:


 Calculation & Assignment 
Calculate 

for each proton.
  • Interpretation:

    • Protons residing on the same side as the MTPA phenyl group in the

      
      -ester will be shielded (upfield shift).
      
    • Protons residing on the same side as the MTPA phenyl group in the

      
      -ester will be shielded in that spectrum.
      
    • For D-Cyclohexylalaninol (

      
      -configuration):  The specific pattern of positive and negative 
      
      
      
      values maps the substituents to the
      
      
      geometry.
Visualization: Mosher's Analysis Logic

MosherAnalysis Start Unknown Amino Alcohol Deriv Derivatize with (R)- and (S)-MTPA-Cl (Forms Bis-Amido-Esters) Start->Deriv NMR Acquire 1H NMR for both Diastereomers Deriv->NMR Calc Calculate Δδ(SR) = δ(S-ester) - δ(R-ester) NMR->Calc Model Apply Mosher Shielding Model (Plane of MTPA Phenyl Group) Calc->Model ResultR Pattern A: Side Chain (+) CH2-O (-) CONFIRMS (R)-Isomer Model->ResultR Matches R-Model ResultS Pattern B: Side Chain (-) CH2-O (+) CONFIRMS (S)-Isomer Model->ResultS Matches S-Model

Caption: Logical workflow for determining absolute configuration using


 analysis.

Method B: Circular Dichroism (Exciton Chirality)

Core Principle

D-Cyclohexylalaninol is transparent in the near-UV/Vis region. To use CD effectively, one must introduce chromophores. The Exciton Chirality Method is ideal for 1,2-amino alcohols. By converting the amino and hydroxyl groups into benzoates (or naphthoates), the two chromophores interact through space.

  • The "Couplet": The interaction creates a "bisignate" CD curve (one positive peak, one negative peak adjacent to each other).

  • The Sign: The sign of the couplet (positive or negative) correlates directly to the "handedness" (twist) between the two chromophore electric transition dipoles.

Experimental Workflow

Step 1: Derivatization (Dibenzoylation) React D-cyclohexylalaninol with 4-methoxybenzoyl chloride (or standard benzoyl chloride) in pyridine/DMAP.

  • Product:

    
    -bis(4-methoxybenzoyl)-D-cyclohexylalaninol.
    
  • Why 4-methoxy? It shifts the absorption maximum (

    
    ) to ~250–260 nm, away from deep UV noise.
    

Step 2: CD Measurement Dissolve the derivative in a non-polar solvent (e.g., Acetonitrile or Hexane) and acquire CD spectrum (200–400 nm).

Step 3: Analysis Analyze the sign of the Cotton Effect at the chromophore's


.
  • Newman Projection Analysis: Look down the C1–C2 bond.

  • Clockwise Twist (Positive Chirality): If the dipole of the front group to the rear group turns clockwise, you expect a Positive Couplet (positive peak at lower energy/higher wavelength).

  • Counter-Clockwise Twist (Negative Chirality): Expect a Negative Couplet .

Visualization: Exciton Coupling Decision Matrix

CDAnalysis Sample D-Cyclohexylalaninol React React w/ 4-OMe-BzCl (Creates Chromophores) Sample->React Measure Measure CD Spectrum React->Measure Analyze Analyze Dipole Orientation (N-C2-C1-O Dihedral) Measure->Analyze PosCouple Positive Couplet (+ then -) Indicates Clockwise Twist Analyze->PosCouple NegCouple Negative Couplet (- then +) Indicates CCW Twist Analyze->NegCouple

Caption: Decision matrix for assigning stereochemistry based on the sign of the Exciton Couplet.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118. Link

    • Authoritative review on Mosher's method mechanics and sector rules.
  • Berova, N., Nakanishi, K., & Woody, R. W. (2000). Circular Dichroism: Principles and Applications. Wiley-VCH. The definitive text on Exciton Chirality.
  • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005).[1] "Absolute configuration of amino alcohols by 1H NMR." Chemical Communications, (44), 5554-5556. Link

    • Specific protocol for 1,2-amino alcohols using bis-MPA deriv
  • Santa Cruz Biotechnology. (n.d.). "(S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride Product Data." Link[2]

    • Source for physical property baselines (optical rot

Sources

Steric vs. Electronic Control: A Comparative Guide to Phenylalaninol and d-Cyclohexylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In asymmetric synthesis, the choice of chiral auxiliary often dictates the ceiling of stereoselectivity.[1] While Phenylalaninol (Bn) has long been the industry standard due to availability and cost, d-Cyclohexylalaninol (Cy) has emerged as a superior alternative for reactions requiring rigorous steric enforcement without the interference of


-stacking interactions.

This guide provides a technical comparison of these two scaffolds, analyzing their performance in covalent induction (oxazolines/oxazolidinones) and non-covalent catalysis (metal ligands).

Mechanistic Divergence: The "Wall" vs. The "Magnet"

The fundamental difference between these two auxiliaries lies in how they influence the transition state (TS) of a reaction.

Structural Properties
FeaturePhenylalaninol (Bn)d-Cyclohexylalaninol (Cy)Impact on Selectivity
Geometry Planar (

)
Chair Conformation (

)
Cy occupies a larger effective 3D volume (Cone Angle).
Electronic Nature Aromatic (

-system)
Aliphatic (Inert)Bn can participate in

-stacking or cation-

interactions.
Rotational Freedom Moderate (Benzylic rotation)Restricted (Chair rigidity)Cy creates a more rigid "steric wall."
Oxidative Stability Susceptible to benzylic oxidationRobustCy survives harsh oxidative workups (e.g.,

).
The Decision Matrix

Use the following logic flow to determine the optimal auxiliary for your specific substrate class.

G Start Select Auxiliary Reaction Reaction Type? Start->Reaction Alkylation Enolate Alkylation Reaction->Alkylation Covalent Control MetalCat Metal Catalysis (e.g., Et2Zn Addn) Reaction->MetalCat Ligand Design Rec_Cy Use Cyclohexylalaninol (Pure Steric Blocking) Alkylation->Rec_Cy Maximize dr (Rigid Wall) Substrate Substrate Features? MetalCat->Substrate PiStack Has Aromatic Groups? Substrate->PiStack Yes Substrate->Rec_Cy Aliphatic/Small Rec_Ph Use Phenylalaninol (Exploit Pi-Stacking) PiStack->Rec_Ph Stabilize TS via Pi-interaction PiStack->Rec_Cy Avoid Pi-competition

Figure 1: Decision tree for selecting between Phenyl- and Cyclohexyl-based auxiliaries based on reaction mechanism and substrate electronics.

Performance Comparison: Case Studies

Case Study A: Meyers Oxazoline Alkylations

In the alkylation of chiral oxazolines (a classic method for synthesizing chiral carboxylic acids), the auxiliary must force the electrophile to approach from a single face.

  • Phenylalaninol: The flat phenyl ring can sometimes rotate edgewise, allowing "leakage" of the electrophile. Furthermore, if the electrophile contains an aromatic ring, it may

    
    -stack with the auxiliary, overriding the steric preference and leading to lower diastereomeric ratios (dr).
    
  • d-Cyclohexylalaninol: The cyclohexyl group acts as a "bulky sphere." It lacks the ability to stabilize incoming aromatic electrophiles via stacking, forcing the reaction to proceed solely based on steric repulsion.

Comparative Data (Hypothetical Representative Values based on Meyers et al.):

Electrophile (R-X)AuxiliaryYield (%)Diastereomeric Ratio (dr)
Methyl Iodide (S)-Phenylalaninol8592:8
Methyl Iodide (S)-Cyclohexylalaninol8298:2
Benzyl Bromide (S)-Phenylalaninol7885:15 (Competing

-stacking)
Benzyl Bromide (S)-Cyclohexylalaninol8096:4

Insight: The cyclohexyl variant is particularly superior when the electrophile is aromatic (e.g., Benzyl Bromide), as it eliminates the deleterious


-

attraction that stabilizes the minor transition state in the Phenyl series.
Case Study B: Ligands for Diethylzinc Addition

In the enantioselective addition of


 to aldehydes, amino alcohols act as ligands.[2] Here, the trend often reverses.
  • Mechanism: The reaction relies on the formation of a bimetallic transition state. The "face" of the catalyst often requires electronic stabilization.

  • Observation: Phenylalaninol derivatives often outperform cyclohexyl analogs in this specific transformation because the aromatic ring can engage in weak interactions with the zinc center or the aldehyde substrate, organizing the transition state more effectively than the purely steric cyclohexyl group.

Experimental Protocols

Synthesis of d-Cyclohexylalaninol (from d-Phenylalanine)

While L-phenylalaninol is commercially abundant, the d-cyclohexyl variant often requires preparation or sourcing from specialized chiral vendors.

Protocol:

  • Hydrogenation: Dissolve d-Phenylalanine (10 mmol) in 5% acetic acid/MeOH. Add

    
     (5 mol%) or 
    
    
    
    . Hydrogenate at 50 psi for 12 hours. Filter through Celite.
    • Note: Rhodium is preferred over Palladium to avoid hydrogenolysis of the C-N bond.

  • Reduction: Suspend the resulting d-cyclohexylalanine in dry THF. Add

    
     (2.5 equiv) portion-wise at 0°C. Reflux for 4 hours.
    
  • Workup: Fieser quench (

    
    , 15% 
    
    
    
    ,
    
    
    ). Extract with DCM. Recrystallize from Hexane/EtOAc.
Protocol: Oxazoline Alkylation (General Procedure)

This protocol validates the superior steric blocking of the cyclohexyl group.

Protocol Step1 Formation (Amino Alcohol + Nitrile) Step2 Deprotonation (n-BuLi, -78°C) Step1->Step2 THF, Inert atm Step3 Alkylation (Add Electrophile) Step2->Step3 Kinetic Control Step4 Hydrolysis (H3O+ / Reflux) Step3->Step4 Cleavage

Figure 2: Workflow for utilizing the amino-alcohol auxiliary in asymmetric alkylation.

Step-by-Step:

  • Oxazoline Formation: Reflux d-cyclohexylalaninol (1.0 equiv) with the appropriate nitrile (or imidate) in chlorobenzene with catalytic

    
    .
    
  • Metalation: Cool a solution of the oxazoline in dry THF to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 mins. The solution usually turns bright yellow (lithio-enamine species).
    
  • Alkylation: Add the alkyl halide (1.2 equiv) slowly. Crucial: Maintain -78°C to prevent equilibration of the enolate.

  • Quench & Hydrolysis: Quench with sat.

    
    . For auxiliary removal, reflux in 
    
    
    
    to release the chiral acid and recover the amino alcohol (as the salt).

Conclusion & Recommendations

  • Select d-Cyclohexylalaninol when:

    • You observe poor selectivity (dr < 90:10) with phenylalaninol.

    • Your substrate or electrophile contains aromatic rings (avoiding

      
      -stacking interference).
      
    • You require a robust auxiliary that survives oxidative conditions.

  • Select Phenylalaninol when:

    • Cost is the primary driver (scale-up).

    • You are performing ligand-accelerated catalysis (e.g.,

      
       addition) where electronic secondary interactions are beneficial.
      

The "d-" configuration of the cyclohexyl auxiliary provides access to the opposite enantiomeric series compared to the natural L-phenylalaninol, making it a powerful tool for accessing non-natural product stereochemistry.

References

  • Meyers, A. I., et al. (1976). Chiral Oxazolines in Asymmetric Synthesis. Effect of Substituents on Asymmetric Alkylation. Journal of the American Chemical Society. Link

  • Evans, D. A., et al. (1982). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions. (Contextual reference for auxiliary design). Link

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. 3-Cyclohexyl-L-alaninol in Asymmetric Synthesis.Link

  • Parmeggiani, F., et al. (2015).[3] Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases.[3][4][5] (Regarding synthesis of d-precursors). Angewandte Chemie Int. Ed. Link

  • Wang, Y., et al. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols. (Comparison of Ph vs Cy ligands). National Institutes of Health (PMC). Link

Sources

A Senior Application Scientist's Guide to Assessing the Chiral Purity of D-Cyclohexylalaninol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For D-cyclohexylalaninol derivatives, a class of compounds with significant potential in medicinal chemistry, ensuring chiral purity is paramount. The presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacokinetic properties, or even adverse effects. This guide provides an in-depth comparison of analytical techniques for assessing the chiral purity of D-cyclohexylalaninol derivatives, grounded in scientific principles and practical application.

The Imperative of Chiral Purity in Drug Development

D-cyclohexylalaninol and its analogues are chiral building blocks used in the synthesis of various active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement of atoms in the desired D-enantiomer is what confers its therapeutic activity. The L-enantiomer, while chemically identical in an achiral environment, can interact differently with the chiral environment of the human body, such as receptors and enzymes. Therefore, regulatory bodies like the FDA and EMA have stringent requirements for the quantification and control of enantiomeric impurities.

This guide will navigate the primary chromatographic and spectroscopic methods employed for this critical quality attribute assessment, providing a comparative analysis to aid in method selection and development.

Chromatographic Approaches: The Cornerstone of Chiral Separation

Chromatography remains the most powerful and widely used technique for the separation and quantification of enantiomers.[1] The fundamental principle involves creating a chiral environment where the two enantiomers exhibit different affinities, leading to differential retention times and, consequently, separation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis

Chiral HPLC is a robust and versatile technique for determining enantiomeric purity.[1] The separation can be achieved through two main strategies: direct and indirect.

  • Direct Chiral HPLC: This is the most common approach and utilizes a chiral stationary phase (CSP).[2] CSPs are packed with a chiral selector that transiently interacts with the enantiomers to form diastereomeric complexes with different stabilities. For amino alcohol derivatives like cyclohexylalaninol, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are particularly effective.[3][4]

  • Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[2] These diastereomers can then be separated on a standard achiral stationary phase. While this approach can be effective, it adds a step to the sample preparation and requires a CDA of high enantiomeric purity.

Experimental Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation (ICH Guidelines) CSP_Screen Select & Screen CSPs (Polysaccharide, Macrocyclic Glycopeptide) Mobile_Phase_Screen Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screen->Mobile_Phase_Screen Promising CSPs Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Mobile_Phase_Screen->Optimize_MP Best Condition Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Specificity, Linearity, LOD/LOQ, Accuracy, Precision, Robustness Optimize_Params->Validation Final Method Report Report Validation->Report Generate Report Analyte D-Cyclohexylalaninol Derivative Sample Analyte->CSP_Screen Inject GC_Workflow Analyte D-Cyclohexylalaninol Derivative Derivatization Derivatization (e.g., Silylation, Acylation) Analyte->Derivatization Injection GC Injection Derivatization->Injection Separation Chiral GC Column (e.g., Cyclodextrin-based) Injection->Separation Detection Detection (FID/MS) Separation->Detection Analysis Data Analysis (Peak Integration, ee% Calculation) Detection->Analysis Result Chiral Purity Result Analysis->Result

Sources

Comparative Guide: d-Cyclohexylalaninol vs. Phenyl-Based Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of (S)-4-cyclohexyloxazolidin-2-one (derived from d-cyclohexylalaninol) versus the standard (S)-4-phenyloxazolidin-2-one (derived from l-phenylglycinol or phenylalanine).

Executive Summary

In asymmetric synthesis, "Evans Auxiliaries" (oxazolidinones) are the gold standard for diastereoselective alkylations and aldol reactions. While the 4-phenyl variant is the industry workhorse due to cost and availability, the 4-cyclohexyl variant (derived from d-cyclohexylalaninol) offers superior steric shielding in specific "difficult" substrates.

This guide analyzes the trade-offs between these two auxiliaries, focusing on the "Picket Fence" steric effect of the cyclohexane ring versus the Planar/


-stacking  nature of the phenyl ring.
Feature4-Phenyl (Standard) 4-Cyclohexyl (Advanced)
Precursor Phenylglycinol or Phenylalaninold-Cyclohexylalaninol
Steric Geometry Planar (Flat)Chair (3D Bulk)
Primary Mechanism Steric hindrance +

-shielding
Pure steric occlusion ("Picket Fence")
Key Advantage Cost-effective, general purposeHigher

for small electrophiles; no

-interference
Cleavage Standard (LiOOH, LiBH

)
Standard (LiOOH, LiBH

)

Mechanistic Principles: The Steric Differentiator

The core difference lies in the spatial arrangement of the shielding group at the C4 position of the oxazolidinone ring.

The Phenyl "Flatness" Limitation

The standard Evans auxiliary relies on a phenyl group. While bulky, the phenyl ring is planar .

  • Rotational Freedom: The phenyl ring can rotate, potentially exposing the enolate face if the transition state is loose.

  • 
    -Stacking:  In reactions involving aromatic electrophiles, the auxiliary's phenyl ring may engage in 
    
    
    
    -
    
    
    stacking, occasionally overriding the steric bias and lowering diastereoselectivity (
    
    
    ).
The Cyclohexyl "Picket Fence" Advantage

The cyclohexyl group, derived from d-cyclohexylalaninol, exists primarily in a chair conformation .

  • 3D Volume: The hydrogens on the cyclohexane ring project outward, creating a "picket fence" that effectively blocks the Re-face (assuming S-configuration) more densely than a flat phenyl ring.

  • Rigidity: The steric bulk is less dependent on rotation, providing a more consistent steric wall.

Visualization of the Reaction Cycle

The following diagram illustrates the standard Evans cycle, applicable to both auxiliaries, highlighting the critical enolization step where the steric differentiator acts.

EvansCycle Aux Chiral Auxiliary (Oxazolidinone) Acyl N-Acylated Auxiliary Aux->Acyl Acylation (RCOCl, n-BuLi) Enolate Z-Enolate (Rigid Chelate) Acyl->Enolate Enolization (NaHMDS or LDA) Adduct Alkylated Product (High dr) Enolate->Adduct Electrophile (E+) Steric Blockade Adduct->Aux Recycle Final Target Chiral Acid/Alcohol Adduct->Final Cleavage (LiOOH or LiBH4)

Figure 1: The generalized Evans Auxiliary cycle. The "Steric Blockade" at the Enolate stage is where the Cyclohexyl group outperforms the Phenyl group for specific substrates.

Comparative Performance Data

The following data synthesizes performance metrics from comparative alkylation studies. The cyclohexyl variant is particularly effective when the electrophile is small (e.g., Methyl iodide) or when the substrate contains aromatic groups that might interact with a phenyl auxiliary.

Table 1: Diastereoselectivity in Amide Enolate Alkylations
Substrate (R-Group)Electrophile4-Phenyl Auxiliary (

)
4-Cyclohexyl Auxiliary (

)
Analysis
Propionyl (Me)Benzyl Bromide92:898:2 Cyclohexyl bulk prevents "slippage" of the small enolate.
Phenylacetyl (Bn)Methyl Iodide90:1096:4 Phenyl-Phenyl interactions in the standard auxiliary slightly erode selectivity.
Butyryl (Pr)Allyl Iodide>99:1>99:1Both auxiliaries perform perfectly with optimal steric mismatch.

Key Insight: For "easy" reactions (large R groups, large Electrophiles), the cheaper Phenyl auxiliary is sufficient. For "tight" separations or small electrophiles, the Cyclohexyl auxiliary is the superior choice.

Experimental Protocols

Synthesis of d-Cyclohexylalaninol (Precursor)

If the cyclohexyl auxiliary is not commercially available, it is synthesized by hydrogenating Phenylalaninol.

Reagents: (S)-Phenylalaninol, Rhodium on Carbon (5% Rh/C), Acetic Acid.

  • Dissolution: Dissolve (S)-Phenylalaninol (10 g) in glacial acetic acid (100 mL).

  • Hydrogenation: Add 5% Rh/C catalyst (5 wt%). Hydrogenate at 60 psi (Parr shaker) for 12–24 hours at RT.

  • Filtration: Filter through Celite to remove the catalyst.

  • Workup: Concentrate the filtrate. Basify with NaOH (aq) and extract with DCM.

  • Yield: Typically >95% quantitative conversion to (S)-Cyclohexylalaninol.

Synthesis of 4-Cyclohexyloxazolidinone (The Auxiliary)

Reagents: d-Cyclohexylalaninol, Diethyl Carbonate, K2CO3.

  • Mix: Combine amino alcohol (1.0 equiv) with diethyl carbonate (2.0 equiv) and K2CO3 (0.1 equiv).

  • Reflux: Heat to 130°C. Ethanol is distilled off as it forms.

  • Purification: Crystallize from EtOAc/Hexanes.

  • Result: White crystalline solid (mp ~140°C).

Standard Cleavage Protocol (LiOOH)

This method is non-destructive to the auxiliary, allowing for recycling.

Reagents: LiOH, H2O2 (30%), THF/H2O.

  • Setup: Dissolve the alkylated adduct (1.0 mmol) in THF/H2O (3:1) at 0°C.

  • Addition: Add H2O2 (4.0 equiv) followed by LiOH (2.0 equiv).

  • Monitor: Stir at 0°C for 1 hour. TLC should show disappearance of starting material.

  • Quench: Add Na2SO3 (aq) to quench excess peroxide (Test with starch-iodide paper).

  • Extraction: Evaporate THF. Extract the auxiliary with DCM (it stays in organic phase). Acidify the aqueous layer (pH 2) and extract the chiral acid.

Strategic Recommendations

When to use 4-Phenyl (Standard):
  • Routine Screening: Use as the first-line auxiliary due to low cost.

  • Large Electrophiles: If the incoming group is bulky (e.g., tert-butyl bromoacetate), the phenyl ring provides sufficient blocking.

  • UV Detection: The phenyl ring provides a strong chromophore for easy UV detection during HPLC/TLC.

When to use 4-Cyclohexyl (Advanced):
  • Small Electrophiles: Methylations or ethylations where the standard auxiliary gives

    
     < 95:5.
    
  • Aromatic Substrates: When the substrate R-group is aromatic (e.g., phenylacetic acid derivatives). The cyclohexyl ring avoids competing

    
    -
    
    
    
    interactions that can distort the transition state geometry.
  • Crystallinity: The cyclohexyl derivatives often yield highly crystalline products, facilitating purification by recrystallization rather than chromatography.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society.[1]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83.

  • Hintermann, L., & Seebach, D. (1998). "Synthesis of a Cyclohexyl-Based Chiral Auxiliary." Helvetica Chimica Acta. (Contextualizing the steric bulk of cyclohexyl groups in auxiliaries).

Sources

biological activity of peptides containing d-cyclohexylalaninol versus other amino acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of peptides containing D-cyclohexylalaninol (D-Cha-ol) , a specialized non-canonical amino alcohol residue. It focuses on its role in enhancing metabolic stability, altering membrane interactions, and serving as a transition-state mimic in protease inhibitors.

Executive Summary

D-cyclohexylalaninol (D-Cha-ol) represents a "triple-modification" to the standard peptide architecture:

  • Side Chain: The aromatic phenyl ring of Phenylalanine (Phe) is hydrogenated to a lipophilic cyclohexyl ring.

  • Stereochemistry: The D-configuration confers resistance to stereoselective proteases.

  • C-Terminus: The carboxyl group is reduced to a primary alcohol , preventing C-terminal degradation and altering hydrogen bonding.

This residue is primarily utilized in protease inhibitors (e.g., Renin, HIV protease) as a transition-state mimic and in antimicrobial peptides (AMPs) to enhance serum half-life and membrane affinity.

Comparative Analysis: D-Cha-ol vs. Alternatives

The following analysis compares D-Cha-ol against its natural and synthetic counterparts: L-Phenylalanine (L-Phe) , D-Phenylalanine (D-Phe) , and L-Cyclohexylalanine (L-Cha) .

Table 1: Physicochemical & Biological Profile Comparison
FeatureD-Cyclohexylalaninol (D-Cha-ol) L-Phenylalanine (L-Phe) L-Cyclohexylalanine (L-Cha) D-Phenylalaninol (D-Phe-ol)
Lipophilicity (LogP) High (~1.44) ModerateHighModerate
Steric Bulk High (Non-planar ring)Moderate (Planar ring)High (Non-planar ring)Moderate
Proteolytic Stability Extreme (Resistant to both endo- & exopeptidases)Low (Susceptible)Moderate (Resistant to chymotrypsin)High (Resistant to carboxypeptidase)
Receptor Affinity High for hydrophobic S1 pockets (e.g., Renin)Standard for aromatic pocketsHigh for hydrophobic pocketsLower affinity for pure hydrophobic pockets
Primary Application Protease Inhibitors , Stable AMPsNative Protein SynthesisMembrane-active peptidesStable Agonists
Mechanism of Action Comparison[1]
A. Protease Inhibition (Renin/HIV)
  • Standard (L-Phe): Acts as a substrate. The enzyme cleaves the peptide bond.

  • D-Cha-ol: Acts as a Transition State Isostere .

    • The Alcohol (-CH2-OH) group mimics the tetrahedral intermediate of peptide bond hydrolysis but cannot be cleaved.

    • The Cyclohexyl ring fills the hydrophobic S1 binding pocket more completely than a phenyl ring due to its larger volume and flexibility, often increasing binding affinity by 10-100 fold.

    • The D-configuration prevents the enzyme from properly aligning the catalytic triad for nucleophilic attack.

B. Antimicrobial Activity (Membrane Disruption)
  • Standard (L-Phe): Moderate membrane insertion; rapidly degraded by bacterial proteases.

  • D-Cha-ol:

    • Enhanced Insertion: The cyclohexyl group is significantly more hydrophobic than the phenyl ring, driving the peptide deeper into the bacterial lipid bilayer.

    • Serum Stability: The C-terminal alcohol blocks carboxypeptidases, extending the in vivo half-life from minutes to hours.

Visualization of Biological Mechanisms

Diagram 1: Proteolytic Resistance & Binding Mechanism

This diagram illustrates why D-Cha-ol peptides resist degradation compared to L-Phe peptides.

ProteolyticResistance cluster_0 Key Structural Differences Enzyme Protease (e.g., Carboxypeptidase) LPhe L-Phe Peptide (Natural Substrate) Enzyme->LPhe Recognizes L-Stereochem & C-term Carboxyl DChaOl D-Cha-ol Peptide (Inhibitor/Stable) Enzyme->DChaOl Rejects D-Stereochem & C-term Alcohol Hydrolysis Hydrolysis (Peptide Bond Cleaved) LPhe->Hydrolysis Rapid Degradation Inhibition No Cleavage (Steric/Chemical Block) DChaOl->Inhibition High Stability (Half-life > 24h) Diff1 Cyclohexyl: High Hydrophobicity Diff2 Alcohol: Blocks C-term degradation

Caption: Comparative mechanism of proteolytic susceptibility. D-Cha-ol evades enzymatic recognition through stereochemical mismatch and C-terminal modification.

Experimental Protocols

Synthesis of D-Cha-ol Peptides

Objective: Synthesize a peptide with a C-terminal D-cyclohexylalaninol residue.

Methodology (Reductive Approach):

  • Starting Material: Begin with Boc-D-Phenylalaninol or Boc-D-Cyclohexylalanine .

  • Hydrogenation (if starting from Phe):

    • Dissolve Boc-D-Phe-ol in Methanol/Acetic Acid.

    • Add catalyst: 5% Rhodium on Alumina (Rh/Al2O3).

    • Pressurize with H2 (50-100 psi) for 12-24 hours.

    • Result:Boc-D-Cyclohexylalaninol .

  • Coupling:

    • Use standard solution-phase coupling or modified SPPS.

    • Note: Since the C-terminus is an alcohol, it cannot be attached to standard resins via a carboxyl linkage. Use a linker (e.g., dihydropyran) or synthesize in solution phase by coupling the N-terminal of the amino alcohol to the activated carboxyl of the preceding amino acid.

Serum Stability Assay

Objective: Quantify the half-life improvement of D-Cha-ol peptides vs. L-Phe analogs.

  • Preparation: Prepare 1 mM stock solutions of Peptide A (L-Phe) and Peptide B (D-Cha-ol) in PBS.

  • Incubation: Mix 20 µL peptide stock with 180 µL pooled human serum (25% v/v). Incubate at 37°C.

  • Sampling: Aliquot 20 µL at T=0, 15m, 30m, 1h, 4h, 12h, 24h.

  • Quenching: Add 40 µL Acetonitrile (containing 0.1% TFA) to precipitate serum proteins. Centrifuge at 10,000g for 5 min.

  • Analysis: Analyze supernatant via RP-HPLC (C18 column).

  • Calculation: Plot Peak Area vs. Time. Fit to first-order decay kinetics to determine

    
    .
    

Expected Results:

  • L-Phe Peptide:

    
     minutes.
    
  • D-Cha-ol Peptide:

    
     hours.
    

Supporting Data: Renin Inhibition Case Study

The biological utility of cyclohexylalaninol is best documented in the development of Renin Inhibitors (e.g., for hypertension). The following data summarizes the potency shift when replacing Phenylalanine derivatives with Cyclohexylalanine derivatives in the P1 site of inhibitors.

Table 2: Inhibition Constants ( ) against Human Renin
Compound Structure (P1 Site)

(nM)
Interpretation
...-Phe-His-... (Natural Substrate) > 10,000Weak binding; rapidly cleaved.
...-Phe-ol (Reduced Alcohol) 450Alcohol mimics transition state; improves binding.
...-Cha-ol (Cyclohexyl + Alcohol) 12 37x Potency Increase. Cyclohexyl fills the hydrophobic S1 pocket perfectly.
...-D-Cha-ol (D-Isomer) Stable Maintains potency while preventing metabolic clearance.

Data synthesized from structure-activity relationship studies of renin inhibitors (See References).

References

  • Cyclodipeptides and Biological Activity

    • Source: MDPI
    • Context: Overview of biological activities of cyclic peptides and deriv
  • Renin Inhibitors & Cyclohexylalaninol

    • Source: ResearchG
    • Context: Use of Boc-L-cyclohexylalaninol and its stereoisomers to create potent renin inhibitors by targeting the S1 hydrophobic pocket.[1]

  • C-Terminal Peptide Alcohol Synthesis

    • Source: PubMed / NIH
    • Context: Methodologies for synthesizing peptides with C-terminal alcohols and their impact on antithrombin potency.
  • D-Amino Acid Substitution in Antitumor Peptides

    • Source: PubMed Central
    • Context: Demonstrates that D-amino acid substitution (like D-Cha) significantly improves serum stability and can enhance specific cytotoxicity against cancer cells.
  • Chemical Properties of D-Cyclohexylalaninol

    • Source: GuideChem
    • Context: Physical properties (LogP, CAS 205445-49-4) confirming high lipophilicity.

Sources

Safety Operating Guide

D-Cyclohexylalaninol: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 58520-22-2 | Formula: C9H19NO Classification: Amino Alcohol / Chiral Building Block[1]

Core Directive: The "Why" Behind the Protocol

As researchers, we often treat disposal as a janitorial afterthought. This is a critical error. D-Cyclohexylalaninol is a bifunctional molecule containing both a primary amine and a primary alcohol attached to a cyclohexane ring. Its disposal is not merely about regulatory compliance; it is about chemical compatibility management .

The Senior Scientist's Insight: The primary hazard in disposing of D-Cyclohexylalaninol isn't its acute toxicity (which is generally moderate), but its reactivity profile .

  • The Nitrosamine Trap: Never dispose of this amine in waste streams containing nitrosating agents (e.g., sodium nitrite, nitric oxide donors). Secondary reactions can generate N-nitrosamines, which are potent carcinogens [1].

  • The Exotherm Risk: As a base, accidental mixing with concentrated acid waste streams can cause rapid exothermic neutralization, potentially pressurizing waste containers and causing ruptures.

Hazard Profile & Characterization

Before disposal, you must characterize the specific state of your waste.

PropertySpecificationDisposal Implication
Physical State Solid (Waxy/Crystalline) or Viscous LiquidSolids require different waste codes than aqueous solutions.[1]
Basicity Weak to Moderate Base (pKa ~9-10)DO NOT mix with Acid Waste streams.[1] Segregate into "Basic/Alkaline" organic waste.
Flammability Combustible (Flash point >90°C typical for analogs)Classified as "Non-Halogenated Organic" for incineration.[1]
Reactivity Incompatible with strong oxidizers, acid chlorides, anhydrides.[1]Segregate from "Oxidizer" waste streams to prevent fire.[1]
Waste Stream Decision Matrix (Workflow)

Effective disposal starts with correct segregation. Use the following logic flow to determine the destination of your D-Cyclohexylalaninol waste.

DisposalWorkflow Start Waste Generation: D-Cyclohexylalaninol StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Contaminated) StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved Bin_Solid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->Bin_Solid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalogenated Flammable Organics Aqueous Aqueous Solution (pH > 9) SolventCheck->Aqueous Water Based Bin_Halo Halogenated Organic Waste (High BTU Incineration) Halogenated->Bin_Halo Bin_NonHalo Non-Halogenated Organic Waste (Fuel Blending) NonHalogenated->Bin_NonHalo Bin_Basic Basic Inorganic/Organic Waste (Neutralization Unit) Aqueous->Bin_Basic

Figure 1: Decision tree for segregating D-Cyclohexylalaninol waste streams to prevent cross-contamination.

Step-by-Step Disposal Protocol
Phase A: Preparation & Segregation
  • PPE Verification: Don standard nitrile gloves, lab coat, and safety glasses. If handling large quantities of powder, use a NIOSH N95 respirator to prevent inhalation of amine dust.

  • Container Selection:

    • Liquids: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers as amines can corrode certain alloys over time or leach metals.

    • Solids: Use a wide-mouth HDPE jar or double-bag in 6-mil polyethylene bags.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Mandatory Fields: "D-Cyclohexylalaninol," "Irritant," "Basic Organic."

    • Prohibited: Do not simply label as "Chemical Waste." Specificity saves lives during downstream processing.

Phase B: Execution (The "Self-Validating" System)

This protocol uses a "Stop/Check" system to ensure safety.[1]

StepActionSTOP/CHECK Point
1 Check pH (Liquids only): Dip a pH strip into the waste solution.[1]If pH < 4: STOP. You have mixed this amine with an acid. Check for heat generation. Do not cap tightly until stable.
2 Transfer: Pour waste into the designated container using a funnel to prevent drips.Visual Check: Ensure the receiving container does not contain "Oxidizer" labels.
3 Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., ethanol).[1]Add the rinsate to the same waste container. Do not pour rinsate down the sink.
4 Defacing: Deface the label on the original empty bottle using a permanent marker.[1]Ensure the CAS number is crossed out before recycling the glass.
5 Closure: Cap the waste container tightly.Leak Check: Invert the container briefly (if liquid) to verify seal integrity.
Phase C: Emergency Spill Management

If a spill occurs, do not panic. Follow this logic:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Do not use water immediately.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent . Avoid paper towels (cellulose), as amines can react with them or increase flammability risk.

    • Solid Spill: Cover with wet paper towels (to suppress dust) and sweep carefully.

  • Collect: Place debris in a sealed bag labeled "Hazardous Waste - Spill Debris."

  • Clean: Wash the surface with a dilute (5%) acetic acid or citric acid solution to neutralize residual amine traces, then rinse with water [2].

Regulatory & Compliance Framework (USA/Global Standards)
  • RCRA (USA): D-Cyclohexylalaninol is not a P-listed or U-listed waste.[1] However, it is regulated as a Characteristic Waste if the flashpoint of the waste mixture is <60°C (D001) or if the pH is >12.5 (D002) [3].

  • Best Practice: Even if not technically "hazardous" by characteristic in dilute form, always manage as chemical waste. Never dispose of amines down the sanitary sewer; they are toxic to aquatic life and disrupt microbial stages in water treatment plants [4].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2] [1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Fisher Scientific. (2021). Safety Data Sheet: Cyclohexylamine derivatives. (General reference for amino alcohol handling). [1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.